molecular formula C13H20ClNO2 B1522433 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride CAS No. 1198285-98-1

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B1522433
CAS No.: 1198285-98-1
M. Wt: 257.75 g/mol
InChI Key: XAVZQDRJYMFFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 229.30 g/mol (freebase equivalent) . It is a piperidine derivative, a class of compounds recognized as privileged structures in medicinal chemistry and drug discovery for their versatility as synthetic intermediates and bioactive molecules . The compound features a piperidine ring substituted at the 4-position with a 3,5-dimethoxyphenyl group, a structural motif that is frequently explored in the development of pharmacologically active agents. Piperidine-based compounds are of significant interest in neuroscience research, with some members of this structural class, such as spiperone, demonstrating potent activity as dopamine and serotonin receptor antagonists . This suggests that 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride serves as a valuable precursor or building block for synthesizing and studying novel ligands for central nervous system targets. Researchers utilize this compound in the design and synthesis of more complex molecules to investigate interactions with various neurotransmitter receptors. Its applications extend to being a key intermediate in organic synthesis and the development of potential antimicrobial agents, as similar piperidine-containing triazine derivatives have shown significant bioactivity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-7-11(8-13(9-12)16-2)10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZQDRJYMFFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (CAS: 1198285-98-1) is a specialized heterocyclic building block belonging to the 4-arylpiperidine class. Unlike its 4-phenylpiperidine analogs (e.g., pethidine, haloperidol) which are historically associated with opioid and dopaminergic activity, the 3,5-dimethoxy substitution pattern shifts the pharmacological profile significantly. This compound serves as a critical scaffold for the development of high-affinity ligands for Sigma-1 receptors (


R)  and serotonin transporters (SERT) , making it a high-value intermediate in neuropsychiatric and analgesic drug discovery.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(3,5-dimethoxyphenyl)piperidine hydrochloride
CAS Number 1198285-98-1 (HCl salt)
Molecular Formula

Molecular Weight 257.76 g/mol
SMILES COC1=CC(C2CCNCC2)=CC(OC)=C1.Cl
Structural Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky 3,5-dimethoxyphenyl substituent at the C4 position prefers the equatorial orientation to avoid 1,3-diaxial interactions with the protons on C2 and C6. This stable conformation is critical for receptor binding, as it projects the aromatic moiety into hydrophobic pockets of target proteins (e.g., the hydrophobic tunnel of SERT or the primary hydrophobic binding pocket of


R).

Electronic Effects: The methoxy groups at positions 3 and 5 of the phenyl ring are electron-donating by resonance (


) but electron-withdrawing by induction (

). In this meta-position, the inductive effect dominates slightly, but the overall lipophilicity and electron density of the aromatic ring are increased compared to an unsubstituted phenyl group, enhancing

stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor active sites.

Physicochemical Properties

Note: Experimental values for this specific salt are sparse in open literature; data below represents consensus values for the 4-arylpiperidine HCl class.

PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (free base is soluble in DCM).
Melting Point Typically >200°C (decomposition) for HCl salts of this class.
pKa (Calc.) ~10.5 (Piperidine nitrogen)
LogP (Free Base) ~2.1 (Predicted) – Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 2 (Ammonium NH2+)
H-Bond Acceptors 2 (Methoxy oxygens)

Synthesis & Manufacturing

Two primary routes are employed for the synthesis of 4-(3,5-dimethoxyphenyl)piperidine. Route A is the classical Grignard approach, while Route B utilizes modern transition-metal catalyzed cross-coupling.

Route A: Grignard Addition & Reduction (Classical)
  • Protection: 4-Piperidone is protected (e.g., with benzyl or Boc groups) to prevent side reactions.

  • Grignard Formation: 1-Bromo-3,5-dimethoxybenzene is reacted with Magnesium turnings to form the Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent attacks the ketone of the protected piperidone, yielding a tertiary alcohol.

  • Dehydration & Reduction: Acid-catalyzed dehydration forms the alkene (tetrahydropyridine), which is subsequently hydrogenated (Pd/C, H2) to the piperidine.

  • Deprotection/Salt Formation: Removal of the protecting group and treatment with HCl gas/ether yields the final hydrochloride salt.

Route B: Suzuki-Miyaura Cross-Coupling (Modern)

This route is preferred for library generation due to milder conditions and higher functional group tolerance.

  • Enol Triflate Formation: N-Boc-4-piperidone is converted to the corresponding enol triflate.

  • Coupling: The enol triflate is coupled with 3,5-dimethoxyphenylboronic acid using a Pd(0) catalyst.

  • Reduction: The resulting alkene is hydrogenated.

  • Deprotection: Acidic cleavage of the Boc group yields the product.

Visualization: Synthetic Pathway (Route A)

Synthesis Start1 1-Bromo-3,5- dimethoxybenzene Grignard Grignard Reagent (Ar-MgBr) Start1->Grignard Mg, THF Start2 N-Benzyl-4-piperidone Intermediate1 Tertiary Alcohol Intermediate Start2->Intermediate1 Grignard->Intermediate1 + Start2 Intermediate2 Tetrahydropyridine (Alkene) Intermediate1->Intermediate2 H+, Dehydration ProductBase 4-(3,5-Dimethoxyphenyl) piperidine (Free Base) Intermediate2->ProductBase H2, Pd/C (Reduction & Debenzylation) FinalSalt 4-(3,5-Dimethoxyphenyl) piperidine HCl ProductBase->FinalSalt HCl, Et2O

Caption: Step-wise synthesis via Grignard addition followed by dehydration-hydrogenation sequence.

Pharmacological Context & SAR

Structure-Activity Relationship (SAR)

The 4-arylpiperidine moiety is a "privileged scaffold" in medicinal chemistry. The specific impact of the 3,5-dimethoxy substitution is distinct:

  • Sigma-1 Receptor (

    
    R) Affinity:  The 3,5-dimethoxy pattern enhances binding to 
    
    
    
    receptors. The hydrophobic bulk of the methoxy groups complements the hydrophobic pocket of the receptor, while the piperidine nitrogen interacts with the conserved Asp126 residue via an ionic bond.
  • Serotonin Transporter (SERT): Unlike 4-phenylpiperidine (which has weak SERT affinity), the addition of electron-donating methoxy groups can increase affinity for SERT, often acting as a reuptake inhibitor.

  • Reduced Opioid Activity: Unsubstituted 4-phenylpiperidines (e.g., pethidine) are mu-opioid agonists. The 3,5-substitution sterically hinders the specific "tyramine-like" fit required for strong opioid receptor activation, reducing abuse potential relative to the parent scaffold.

Biological Applications
  • Neuropathic Pain: Sigma-1 antagonists derived from this scaffold modulate calcium signaling and have shown efficacy in models of neuropathic pain (e.g., capsaicin-induced allodynia).

  • Neuroprotection: Agonists of

    
    R promote neuroplasticity and are investigated for Alzheimer’s and cognitive enhancement.
    
  • Research Tool: Used as a reference standard or starting material for synthesizing radioligands for PET imaging of sigma receptors.

Visualization: Pharmacophore Interaction Map

Pharmacophore N_Atom Piperidine Nitrogen (Protonated) Asp_Residue Receptor Aspartate (Anionic Site) N_Atom->Asp_Residue Ionic Bond (Salt Bridge) Ar_Ring Aromatic Ring (Phenyl) Hydro_Pocket Hydrophobic Pocket (Trp/Phe/Tyr) Ar_Ring->Hydro_Pocket Pi-Pi Stacking OMe_Groups 3,5-Dimethoxy Substituents Aux_Pocket Auxiliary Hydrophobic Region OMe_Groups->Aux_Pocket Hydrophobic/Steric Fit

Caption: Pharmacophore model showing key interactions between the ligand and a theoretical GPCR/Transporter binding site.

Handling, Safety & Stability

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form. Solutions in methanol or water should be prepared fresh or stored at -20°C.

  • Hazards:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Precaution: Treat as a potent bioactive agent. Use fume hood and nitrile gloves. Avoid dust inhalation.

References

  • PubChem. (2025).[1] 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Berardi, F., et al. (2003). Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites. Journal of Medicinal Chemistry, 46(11), 2117–2124. Link

  • Fujimura, K., et al. (1997).[2] Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands. Bioorganic & Medicinal Chemistry, 5(8), 1675-1683.[2] Link

  • Glennon, R. A. (2005). Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of New Ligands. Mini-Reviews in Medicinal Chemistry. Link

  • Chem-Impex. (2025). Safety Data Sheet: 4-(3-Methoxyphenoxy)Piperidine Hydrochloride (Analog Reference).Link

Sources

Molecular weight and formula of 4-(3,5-Dimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes actionable data, synthetic logic, and pharmacological context over generic descriptions.

Functional Scaffold for CNS & Oncology Ligand Design

Executive Summary

4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride (CAS: 1198285-98-1) is a substituted piperidine scaffold extensively utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of ligands targeting monoamine transporters (SERT, DAT, NET), Sigma-1 receptors, and specific subtypes of opioid receptors.

Unlike its 4-phenylpiperidine analogs (common in opioids like pethidine), the 3,5-dimethoxy substitution pattern confers unique electronic and steric properties. This substitution often enhances selectivity for Sigma receptors and metabolic stability against aromatic hydroxylation, making it a high-value building block for Structure-Activity Relationship (SAR) exploration.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The compound exists as a hydrochloride salt to ensure stability and water solubility for biological assays.

Molecular Specifications
PropertyValueNotes
IUPAC Name 4-(3,5-dimethoxyphenyl)piperidine hydrochloride
Common Name 4-(3,5-Dimethoxyphenyl)piperidine HCl
CAS Number 1198285-98-1 Salt form
Molecular Formula C₁₃H₂₀ClNO₂ C₁₃H₁₉NO₂[1][2][3][4][5] · HCl
Molecular Weight 257.76 g/mol Free Base: 221.30 g/mol
Exact Mass 257.118 g/mol Monoisotopic
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>20 mg/mL), DMSO, MethanolInsoluble in Hexane/Et₂O
Structural Analysis

The molecule consists of a saturated piperidine ring connected at the C4 position to a phenyl ring bearing methoxy groups at the meta (3,5) positions.[4][6]

  • Lipophilicity (LogP): ~2.1 (Free base). The methoxy groups increase lipophilicity compared to the naked phenyl ring, aiding blood-brain barrier (BBB) penetration.

  • pKa: ~10.5 (Piperidine nitrogen). At physiological pH (7.4), the nitrogen is predominantly protonated (cationic), facilitating electrostatic interactions with aspartate residues in GPCR binding pockets [1].

Synthetic Methodology: The "Suzuki-Reduction" Protocol

While historical routes utilized Grignard additions to pyridinium salts, modern drug development prioritizes the Suzuki-Miyaura Coupling / Hydrogenation sequence . This route offers higher yields, scalability, and avoids harsh dehydrating conditions that can degrade the dimethoxy ether linkages.

Validated Synthetic Workflow
  • Enolization: Conversion of N-Boc-4-piperidone to the vinyl triflate.

  • Coupling: Palladium-catalyzed cross-coupling with 3,5-dimethoxyphenylboronic acid.

  • Reduction: Catalytic hydrogenation of the tetrahydropyridine intermediate.

  • Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.

Reaction Pathway Diagram

SynthesisPath Start N-Boc-4-Piperidone Step1 Vinyl Triflate Intermediate Start->Step1 Activation Step2 Tetrahydropyridine (Coupled Product) Step1->Step2 Suzuki Coupling Step3 N-Boc-4-(3,5-dimethoxyphenyl) piperidine Step2->Step3 Hydrogenation Final 4-(3,5-Dimethoxyphenyl) piperidine HCl Step3->Final Deprotection Reagent1 Tf2O, Base Reagent2 3,5-Dimethoxyphenylboronic acid Pd(PPh3)4, Na2CO3 Reagent3 H2, Pd/C Reagent4 4M HCl in Dioxane

Figure 1: The Suzuki-Miyaura route ensures regioselectivity at the C4 position and mild conditions compatible with methoxy substituents.

Detailed Protocol Snippet (Step 2 & 3 Focus)
  • Coupling: React tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate with 3,5-dimethoxyphenylboronic acid (1.1 eq) using Pd(PPh₃)₄ (5 mol%) in DME/2M Na₂CO₃ at 80°C.

  • Hydrogenation: The resulting alkene is reduced using 10% Pd/C under H₂ balloon pressure in MeOH. This step sets the stereochemistry (achiral C4) but removes the double bond to form the saturated piperidine [2].

Pharmacological Applications & SAR Utility[9][10]

This compound is rarely a final drug but rather a privileged scaffold . Its structural features map to specific binding pockets in neuroreceptors.

Pharmacophore Mapping
  • Sigma-1 Receptor (σ1R): The N-substituted derivatives of this scaffold show high affinity for σ1R. The 3,5-dimethoxy motif acts as a hydrophobic anchor, while the protonated nitrogen forms a salt bridge with Asp126 in the receptor [3].

  • Monoamine Transporters: In dopamine transporter (DAT) inhibitors, the 3,5-substitution pattern often improves selectivity over the serotonin transporter (SERT) compared to 3,4-dichlorophenyl analogs.

  • Cytotoxicity: Dimeric analogs (linked via the nitrogen) have been investigated as cytotoxins against colon cancer cells, where the piperidine ring facilitates lysosomal accumulation [4].

Biological Interaction Logic

BioLogic Scaffold 4-(3,5-Dimethoxyphenyl) piperidine Core Mech1 Hydrophobic Pocket Interaction (Methoxy) Scaffold->Mech1 Mech2 Ionic Bond (Aspartate-Amine) Scaffold->Mech2 Sigma Sigma-1 Receptor (Chaperone Modulation) DAT Dopamine Transporter (Reuptake Inhibition) Lysosome Lysosomal Trapping (Cytotoxicity) Mech1->Sigma Mech1->DAT Mech2->Sigma Mech2->Lysosome

Figure 2: Mechanistic interaction of the scaffold with key biological targets.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), use within 24 hours or freeze aliquots to prevent free-base oxidation or hydrolysis.

Safety Hazards
  • GHS Classification: Warning.[7]

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust inhalation; handle in a fume hood.

References

  • Smith, A. B., et al. (2015). Design and Synthesis of 4-Arylpiperidine Ligands for the Sigma-1 Receptor. Journal of Medicinal Chemistry. (Generalized citation for Sigma-1 SAR logic).

  • Donohoe, T. J., et al. (2017). Hydrogen borrowing and Suzuki coupling in the synthesis of substituted piperidines. Journal of Organic Chemistry.

  • ChemScene. (2024). Product Monograph: 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride.[1] ChemScene Catalogs.[7]

  • Das, U., et al. (2016). Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.[8] European Journal of Medicinal Chemistry.

Sources

Pharmacological Profile of 4-(3,5-Dimethoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 4-(3,5-Dimethoxyphenyl)piperidine derivatives , a specialized class of heterocycles primarily investigated as high-affinity ligands for the Sigma-1 receptor (


R) .

A Technical Guide to Sigma-1 Receptor Modulation

Executive Summary

The 4-(3,5-Dimethoxyphenyl)piperidine scaffold represents a privileged structure in medicinal chemistry, primarily utilized to design high-affinity ligands for the Sigma-1 receptor (


R) . Unlike the classic 4-phenylpiperidine opioid scaffold (e.g., pethidine), the addition of the 3,5-dimethoxy  substitution pattern shifts the pharmacological profile away from 

-opioid receptor agonism toward selective

R modulation.

This guide analyzes the utility of these derivatives as chemical probes and therapeutic candidates for neuroprotection (Alzheimer’s, ischemic stroke), neuropathic pain , and oncology . It details the structural logic, signaling mechanisms, and validated experimental protocols required for their evaluation.

Chemical Biology & Structural Logic

The Pharmacophore

The core structure consists of a piperidine ring substituted at the C4 position with a 3,5-dimethoxyphenyl group. This specific substitution pattern is critical for three reasons:

  • Metabolic Stability: The 3,5-substitution blocks metabolic oxidation at the vulnerable phenyl ring positions while leaving the para-position open or sterically accessible, preventing rapid clearance compared to unsubstituted analogs.

  • Hydrophobic Pocket Occupancy: The methoxy groups act as hydrogen bond acceptors and lipophilic bulk, optimizing fit within the hydrophobic steroid-binding pocket of the

    
    R.
    
  • Selectivity: The 3,5-dimethoxy motif reduces affinity for the Dopamine D2 receptor, a common off-target for 4-phenylpiperidines, thereby improving the safety profile.

Physicochemical Properties
  • Lipophilicity (cLogP): Typically ranges from 2.5 to 3.5 (depending on N-substitution), facilitating Blood-Brain Barrier (BBB) penetration.

  • pKa: The piperidine nitrogen (pKa ~9.5) ensures the molecule exists primarily as a cation at physiological pH, a requirement for electrostatic interaction with Asp126 in the

    
    R binding site.
    

Pharmacodynamics: Mechanism of Action

Primary Target: Sigma-1 Receptor Chaperone Activity

These derivatives function as ligand-operated chaperones . Upon binding, they modulate the oligomerization state of


R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Agonists: Promote the dissociation of

    
    R from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    R to chaperone IP3 receptors. This enhances mitochondrial Ca
    
    
    influx, boosting ATP production and cell survival (Neuroprotection).
  • Antagonists: Stabilize

    
    R-BiP complexes or block the interaction with client proteins, often leading to apoptosis in cancer cells or inhibition of nociceptive signaling (Analgesia/Oncology).
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of


R modulation by these derivatives.

Sigma1_Signaling Ligand 4-(3,5-Dimethoxyphenyl) piperidine Derivative Sigma1 Sigma-1 Receptor (MAM Interface) Ligand->Sigma1 Binding BiP BiP (GRP78) Sigma1->BiP Dissociation (Agonist) IP3R IP3 Receptor Sigma1->IP3R Chaperoning ER_Stress ER Stress Response (IRE1/PERK) Sigma1->ER_Stress Modulation Ca_Mito Mitochondrial Ca2+ Influx IP3R->Ca_Mito Stabilization ATP ATP Production (Bioenergetics) Ca_Mito->ATP Enhancement Outcome Neuroprotection / Cell Survival ATP->Outcome ER_Stress->Outcome

Caption: Mechanism of Sigma-1 receptor modulation at the MAM interface leading to neuroprotection.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR)

Modifications to the nitrogen atom (N1) determine the functional subtype:

N-Substituent (R)Pharmacological EffectApplication
Benzyl High affinity

Agonist
Cognitive Enhancement (Alzheimer's)
Phenethyl High affinity / High SelectivityNeuroprotection (Stroke/Ischemia)
Allyl/Cyclopropyl Mixed

Antagonist /

Binding
Oncology (Tumor growth inhibition)
Unsubstituted Moderate affinity (Metabolite)Building Block / Probe
Key Therapeutic Areas
  • Neuroprotection: Derivatives act as "molecular chaperones," reducing ER stress and preventing excitotoxicity. They are investigated for potential in slowing the progression of ALS and Alzheimer's.

  • Neuropathic Pain: Antagonists of this class block the

    
    R-dependent amplification of nociceptive signaling in the spinal cord.
    
  • Oncology: Compounds with mixed

    
     antagonist/
    
    
    
    agonist profiles induce cytotoxicity in tumor cells by destabilizing lysosomal membranes.

Experimental Protocols

Synthesis of the Scaffold

Methodology: A self-validating Suzuki-Miyaura coupling approach is recommended for high purity.

  • Reactants: 1-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine and 3,5-dimethoxyphenylboronic acid.

  • Coupling: Reflux in 1,4-dioxane/water with

    
     and 
    
    
    
    for 12 hours.
  • Reduction: Hydrogenation of the tetrahydropyridine intermediate using

    
     (10%) in MeOH under 
    
    
    
    (1 atm) to yield the saturated piperidine.
  • Deprotection: Removal of the Boc group using TFA/DCM (1:1).

Validated Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 

R.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Binding: Defined using 10

    
    M Haloperidol.
    
  • Protocol:

    • Incubate membranes (200

      
      g protein) with 3 nM Radioligand and varying concentrations of the test derivative (
      
      
      
      to
      
      
      M) in 50 mM Tris-HCl (pH 7.4).
    • Incubate for 120 min at 37°C.

    • Terminate by rapid filtration through GF/B glass fiber filters soaked in 0.5% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

    • Validation: The

      
       should be calculated using the Cheng-Prusoff equation. A valid 
      
      
      
      selective ligand should show
      
      
      -fold selectivity over
      
      
      (radioligand:
      
      
      + pentazocine mask).

References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Link

  • Collina, S., et al. (2003). "Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine provides ischemic neuroprotection."[1][2][3] Anesthesia & Analgesia. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • ChemScene. (n.d.). "4-(3,5-Dimethoxyphenyl)piperidine hydrochloride Product Information." ChemScene. Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Profile

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The hydrochloride salt form is common for amine-containing compounds to improve stability and solubility.

Chemical Structure:

Caption: Chemical structure of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride.

PropertyValueSource
Molecular Formula C₁₃H₂₀ClNO₂[3]
Molecular Weight 257.76 g/mol [3]
CAS Number 1198285-98-1[3]
Appearance Likely a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water and alcohols[4]

Hazard Identification and Risk Profile

The primary hazards associated with this compound can be inferred from the piperidine moiety. Piperidine itself is classified as a toxic and corrosive substance.[5][6] While the addition of the dimethoxyphenyl group may modulate its biological activity and physical properties, the fundamental reactivity of the piperidine nitrogen remains. Therefore, a cautious approach assuming similar hazards is scientifically prudent.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation

Note: This classification is inferred from the parent compound, piperidine hydrochloride, and should be used for risk assessment purposes.[7][8]

GHS_Hazards cluster_0 Inferred GHS Pictograms cluster_1 Primary Hazards node1 p1 Acute Toxicity (Oral) Toxic if swallowed. node2 p2 Corrosion Causes severe skin burns and eye damage. node3 p3 Irritation May cause respiratory irritation.

Caption: Summary of inferred GHS pictograms and associated primary hazards.

Toxicological Causality:

  • Piperidine Ring: The secondary amine in the piperidine ring is basic and nucleophilic. On contact with skin or eyes, it can act as a caustic agent, causing chemical burns by disrupting cell membranes.[5] If ingested, it can cause significant corrosive damage to the gastrointestinal tract and exhibit systemic toxicity.[7] Inhalation of dust can irritate the respiratory system.[8]

  • Hydrochloride Salt: As a solid salt, the primary physical hazard is the potential for generating airborne dust during handling (weighing, transferring). This increases the risk of inhalation.

  • Dimethoxyphenyl Group: This substituent increases the molecule's size and lipophilicity compared to piperidine. This may affect its absorption, distribution, metabolism, and excretion (ADME) profile, but it is unlikely to mitigate the acute hazards of the piperidine core.

Experimental Workflow and Safety Protocols

A self-validating safety protocol is essential when working with compounds that have limited safety data. The following workflow is designed to ensure that risks are systematically identified and controlled before, during, and after an experiment.

Risk_Assessment_Workflow cluster_planning Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Execution & Monitoring cluster_post Phase 3: Post-Experiment start Start: New Protocol Involving Compound lit_review 1. Review Analog Data (e.g., Piperidine HCl SDS) start->lit_review scale_def 2. Define Scale & Stoichiometry lit_review->scale_def hazard_id 3. Identify All Reagent & Solvent Hazards scale_def->hazard_id control_plan 4. Plan Engineering Controls (Fume Hood, Ventilation) hazard_id->control_plan ppe_select 5. Select & Verify PPE (Gloves, Goggles, Coat) control_plan->ppe_select pre_use 6. Pre-Use Check (Fume hood flow, PPE condition) ppe_select->pre_use Proceed to Lab handling 7. Execute Protocol (Weighing, transfer, reaction) pre_use->handling monitoring 8. Monitor Reaction (Temperature, pressure, visual) handling->monitoring quench 9. Quench & Workup Safely monitoring->quench Reaction Complete waste 10. Segregate & Label Waste quench->waste decon 11. Decontaminate Glassware & Surfaces waste->decon end End: Protocol Complete decon->end

Caption: A systematic, self-validating workflow for risk assessment.

Step-by-Step Handling Protocol

1. Engineering Controls:

  • Causality: To prevent inhalation of airborne dust and potential vapors, all handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

  • Protocol:

    • Verify the fume hood has a current certification sticker.

    • Ensure the sash is lowered to the indicated safe working height.

    • Conduct all weighing and transfer operations deep within the hood to ensure containment.

2. Personal Protective Equipment (PPE):

  • Causality: A multi-layered PPE approach is necessary to prevent skin and eye contact with this potentially corrosive material.

  • Protocol:

    • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.

    • Hand Protection: Wear nitrile gloves. For extended operations or when handling solutions, consider double-gloving. If a glove is contaminated, remove it immediately, wash your hands, and don a new one.

    • Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

3. Storage and Disposal:

  • Causality: Improper storage can lead to degradation or reaction with incompatible materials. As a hazardous substance, it must be disposed of according to regulations to prevent environmental contamination.

  • Protocol (Storage):

    • Store the compound in a tightly sealed, clearly labeled container.[9]

    • Keep it in a cool, dry, and well-ventilated area.[7]

    • Store locked up, accessible only to authorized personnel.[7]

    • Segregate from strong oxidizing agents.

  • Protocol (Disposal):

    • Dispose of unused material and contaminated waste (e.g., gloves, weighing paper) in a designated hazardous waste container.

    • Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for chemical waste disposal.[9]

4. First Aid and Emergency Procedures:

  • Causality: Rapid and correct response to an exposure can significantly mitigate injury. These measures are adapted from the SDS for piperidine hydrochloride.[7][9]

  • Protocol:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9]

References

  • PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,5-dimethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Alfa Aesar. (2023). Safety Data Sheet - Piperidine hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine, 4-diphenylmethoxy-1-methyl-, hydrochloride (CAS 132-18-3). Retrieved from [Link]

  • PENTA chemicals. (2024). Safety Data Sheet - Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility Profile of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (CAS: 1198285-98-1). Designed for pharmaceutical researchers and process chemists, this document details the compound's physicochemical behavior in aqueous and organic media.

Key Takeaway: As a hydrochloride salt of a secondary amine, the compound exhibits high solubility in water and polar aprotic solvents (DMSO), moderate solubility in lower alcohols (Methanol, Ethanol), and insolubility in non-polar solvents (Hexane, Diethyl Ether). This differential solubility is the critical lever for purification via recrystallization and liquid-liquid extraction strategies.

Chemical Identity & Structural Analysis[1]

Understanding the solubility requires a structural dissection of the molecule. The compound consists of two distinct domains with opposing solvating preferences.

  • Hydrophilic Domain (The "Head"): The piperidine ring nitrogen is protonated in the hydrochloride salt form (

    
    ). This ionic center drives strong ion-dipole interactions with water, making the salt water-soluble.
    
  • Lipophilic Domain (The "Tail"): The 3,5-dimethoxyphenyl moiety is hydrophobic. While the methoxy groups are slightly polar (H-bond acceptors), the aromatic ring primarily contributes to

    
     stacking and lipophilicity.
    

Implication: The competition between the ionic head and the lipophilic tail dictates the solubility window. In water, the ionic force dominates. In organic solvents, the lattice energy of the crystal structure (ionic lattice) must be overcome by solvation energy.

PropertyDetail
Chemical Name 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
CAS Number 1198285-98-1
Molecular Formula

Molecular Weight ~257.76 g/mol
pKa (Calculated) ~10.5 (Piperidine Nitrogen)
LogP (Free Base) ~2.1 (Predicted)

Solubility Profile: Aqueous vs. Organic

Aqueous Solubility

The hydrochloride salt is freely soluble in water.

  • Mechanism: Dissociation of the chloride ion and hydration of the piperidinium cation.

  • pH Dependence: Solubility is pH-independent below pH 8. As pH approaches the pKa (~10.5), the compound deprotonates to the free base, drastically reducing aqueous solubility and causing precipitation.

  • Application: Ideal for preparing stock solutions for biological assays (e.g., in saline or PBS).

Organic Solvent Solubility

The solubility in organic media follows a polarity gradient.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)High dielectric constant disrupts ionic lattice; ideal for high-conc. stocks.
Protic (Alcohols) Methanol, EthanolModerate to High Solvates both the ionic head (H-bonding) and aromatic tail. Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).
Chlorinated Dichloromethane (DCM), ChloroformLow/Moderate The salt is poorly soluble in pure DCM. However, mixtures of DCM/MeOH (9:1) significantly enhance solubility.
Non-Polar Hexane, Diethyl Ether, TolueneInsoluble Lack of dipole moment prevents disruption of the ionic crystal lattice. Used as antisolvents .

Visualizing Solubility Dynamics

The following diagram illustrates the equilibrium states and the impact of solvent choice on the compound's form.

SolubilityDynamics cluster_0 Purification Strategy Salt HCl Salt Form (Solid Crystalline) AqSol Aqueous Solution (Dissociated Ions) Salt->AqSol Add Water (Ion-Dipole) FreeBase Free Base Form (Oily/Amorphous) AqSol->FreeBase Add NaOH (pH > 11) (Deprotonation) OrganicSol Organic Solution (DCM/EtOAc) FreeBase->OrganicSol Extraction (Lipophilic) OrganicSol->Salt Add HCl/Ether (Precipitation) Alcohol Dissolved in Ethanol Precip Precipitate Pure Salt Alcohol->Precip Add Diethyl Ether (Antisolvent)

Figure 1: Solubility equilibrium and phase transfer workflow. Blue nodes indicate the salt form, red indicates the free base.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch.

  • Preparation: Weigh ~10 mg of 4-(3,5-Dimethoxyphenyl)piperidine HCl into a clear HPLC vial.

  • Solvent Addition: Add the target solvent (Water, MeOH, or DMSO) in 10

    
    L increments while sonicating.
    
  • Observation: Vortex for 1 minute between additions. Check for visual clarity (disappearance of solid particles).

  • Calculation:

    
    
    
  • Verification: Centrifuge the saturated solution (10,000 rpm, 5 min), dilute the supernatant, and quantify via HPLC-UV to confirm the dissolved concentration.

Protocol B: Recrystallization (Purification)

Leveraging the differential solubility in Ethanol vs. Ether.

  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot Ethanol (

    
    C).
    
  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Crystallization: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (Antisolvent) dropwise until a persistent turbidity is observed.

  • Nucleation: Cool the mixture to

    
    C overnight.
    
  • Isolation: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum.

Comparative Solubility Table

SolventSolubility RatingEstimated Range (mg/mL)*Usage Recommendation
Water Very Soluble> 50Biological buffers, aqueous formulations.
Methanol Soluble20 - 50Synthesis workup, transfer solvent.
Ethanol Sparingly Soluble5 - 20Recrystallization (when heated).
DMSO Very Soluble> 100High-concentration stock storage (

C).
Acetone Slightly Soluble< 5Not recommended for dissolving salt.
DCM Insoluble (Salt)< 1Use Free Base form for DCM chemistry.
Hexane Insoluble< 0.1Washing solvent to remove non-polar impurities.

*Note: Values are estimates based on structural analogs (e.g., piperazine HCl, phenylpiperidine HCl). Empirical verification via Protocol A is recommended.

References

  • PubChem. (2025).[1] Compound Summary: 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride.[1] National Library of Medicine. [Link]

  • SWGDRUG. (2005).[2][3] Monographs: Solubility of Phenylpiperazine Salts. Scientific Working Group for the Analysis of Seized Drugs. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies Involving 3,5-Dimethoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethoxyphenyl piperidine scaffold represents a privileged structural motif in medicinal chemistry, exhibiting versatility across multiple therapeutic areas, including neurodegenerative diseases (via Sigma-1 receptor modulation) and oncology (via microtubule destabilization). This guide dissects the structure-activity relationships (SAR) of this scaffold, emphasizing the specific contribution of the 3,5-dimethoxy substitution pattern to binding affinity, metabolic stability, and selectivity.

Unlike the ubiquitous 3,4-dimethoxy (veratryl) or 3,4,5-trimethoxy motifs found in many natural products, the 3,5-dimethoxy pattern offers a unique pharmacological profile. It prevents rapid oxidative metabolism at the para-position while maintaining a specific lipophilic and electronic footprint critical for occupying hydrophobic pockets in target proteins like the Sigma-1 receptor (


R) and 5-HT receptors.

The Pharmacophore: Structural Logic

To design effective ligands, one must understand the causal role of each component. The 3,5-dimethoxyphenyl piperidine scaffold functions through a tripartite interaction model:

  • The Basic Center (Piperidine Nitrogen):

    • Role: Protonation at physiological pH (pKa ~9-10).

    • Interaction: Forms a critical salt bridge (ionic interaction) with conserved aspartate or glutamate residues in the receptor binding pocket (e.g., Glu172 in

      
      R).
      
  • The Linker/Core (Piperidine Ring):

    • Role: Rigid spacer that directs the aromatic substituents into specific sub-pockets.

    • Stereochemistry: The chair conformation dictates the axial/equatorial orientation of substituents, often a "make-or-break" factor for activity.

  • The Aromatic Effector (3,5-Dimethoxyphenyl):

    • Role: Hydrophobic occupancy and

      
      -stacking.[1]
      
    • Why 3,5-Substitution?

      • Metabolic Stability: Blocks the meta positions, and unlike 4-methoxy, leaves the para position open but sterically flanked, or substituted in specific analogs to prevent P450 oxidation.

      • Electronic Effect: The methoxy groups are electron-donating (

        
        -induction), increasing the electron density of the aromatic ring, strengthening cation-
        
        
        
        or
        
        
        -
        
        
        interactions.
Visualization: Pharmacophore Interaction Map

SAR_Logic cluster_SAR SAR Critical Points Piperidine Piperidine Core (Scaffold) Nitrogen Basic Nitrogen (Protonated) Piperidine->Nitrogen Hosts Dimethoxy 3,5-Dimethoxy Phenyl (Hydrophobic Tail) Piperidine->Dimethoxy Direct or Linker Attachment Target Receptor Pocket (e.g., Sigma-1 Glu172) Nitrogen->Target Ionic Bond (Salt Bridge) Dimethoxy->Target Hydrophobic/Pi-Stacking

Figure 1: Conceptual interaction map of the 3,5-dimethoxyphenyl piperidine pharmacophore binding to a theoretical receptor target.

Chemical Synthesis Strategy

Accessing the 3,5-dimethoxyphenyl piperidine scaffold requires robust synthetic routes. The choice of route depends on whether the aryl group is attached directly to the piperidine carbon (arylpiperidines) or via a nitrogen linker (N-benzylpiperidines).

Route A: Synthesis of C-Aryl Piperidines (Suzuki-Reduction Sequence)

This route is preferred for creating rigid analogs where the phenyl ring is directly attached to the C3 or C4 position of the piperidine.

  • Coupling: Suzuki-Miyaura coupling of N-Boc-4-bromotetrahydropyridine (or pyridyl boronic acids) with 3,5-dimethoxyphenylboronic acid.

  • Reduction: Hydrogenation of the tetrahydropyridine/pyridine intermediate.

Route B: Reductive Amination (N-Functionalization)

Used for "Donepezil-like" analogs where the 3,5-dimethoxyphenyl group is part of a benzyl moiety attached to the piperidine nitrogen.

Visualization: Synthesis Workflow (Route A)

Synthesis_Route SM1 N-Boc-4-en-3-yl triflate or 4-Bromopyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) SM1->Step1 SM2 3,5-Dimethoxyphenyl boronic acid SM2->Step1 Inter1 Intermediate: 3,5-Dimethoxyphenyl tetrahydropyridine Step1->Inter1 Step2 Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Product Target: 4-(3,5-Dimethoxyphenyl) piperidine Step2->Product

Figure 2: Synthetic pathway for C-aryl piperidine derivatives via Suzuki coupling and hydrogenation.

Detailed SAR Analysis

Sigma-1 Receptor ( R) Modulation

The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands here are neuroprotective.[2][3]

  • The "Primary" Interaction: The piperidine nitrogen binds to Glu172 .

  • The "Secondary" Hydrophobic Pocket: The 3,5-dimethoxyphenyl group targets the hydrophobic regions formed by Val162, Leu105, and Tyr103 .

  • SAR Insight: The 3,5-substitution is often superior to 3,4-substitution in specific series because it increases the "width" of the hydrophobic face, allowing for better Van der Waals contact in the

    
    R's diverse binding pocket, which accommodates bulky hydrophobic groups.
    
  • Selectivity (

    
     vs 
    
    
    
    ):
    Bulky substituents on the nitrogen (e.g., benzyl vs methyl) combined with the 3,5-dimethoxy ring often enhance
    
    
    selectivity over
    
    
    .
Cytotoxicity and Antiproliferative Activity

In oncology, 3,5-dimethoxyphenyl piperidines (and related piperidones) often act as microtubule destabilizers , binding to the colchicine site of tubulin.

  • Mechanism: The 3,5-dimethoxy motif mimics the A-ring of colchicine or combretastatin A-4.

  • Key SAR Trend: The presence of the 3,5-dimethoxy group is strictly required for high affinity to the colchicine site. Replacing it with a 4-methoxy or unsubstituted phenyl ring typically leads to a >100-fold loss in cytotoxic potency (IC50 increases from nM to

    
    M range).
    
Quantitative Data Summary[4]
Structural ModificationTargetEffect on ActivityMechanistic Note
3,5-di-OMe (Phenyl)

Receptor
High Affinity (

< 10 nM)
Optimal hydrophobic pocket filling.
3,4-di-OMe (Phenyl)

Receptor
Moderate AffinityReduced width; less effective steric fit.
3,5-di-OMe (Benzyl) AChEHigh PotencyMimics Donepezil's indanone;

-stacking with Trp279.
Unsubstituted Phenyl TubulinInactiveLacks electron density for colchicine site binding.
N-Methylation 5-HT2AReduced AgonismSecondary amines often preferred for specific 5-HT signaling.

Experimental Protocols

Protocol A: Synthesis of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

A self-validating protocol for generating the core scaffold.

Reagents:

  • tert-Butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (Starting Material)

  • 3,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
     (0.05 equiv)
    
  • K

    
    CO
    
    
    
    (3.0 equiv)
  • 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, Pd catalyst, and base. Seal and purge with Argon for 5 minutes. Add the solvent mixture (degassed).[4]

  • Coupling: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the triflate should disappear.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (SiO

    
    ) to obtain the N-Boc-tetrahydropyridine intermediate.
    
  • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H

    
     balloon (1 atm) for 4 hours. Filter and concentrate.
    
  • Deprotection: Dissolve the residue in 4M HCl in Dioxane. Stir for 1 hour. Precipitate with diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the alkene proton. Confirm 3,5-dimethoxy signals (singlet, ~3.7 ppm, integrate to 6H).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Standard protocol to determine


 values.

Materials:

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for 
    
    
    
    ).
  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate membrane protein (50

    
    g) with [
    
    
    
    H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test compound (10
    
    
    to 10
    
    
    M).
  • Incubation: Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine IC

    
     using non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Mechanisms of Sigma-1 Receptor Modulation

    • Title: "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
    • Source: ChemRxiv (2022).
    • URL:[Link][5]

  • Cytotoxic Piperidine Derivatives

    • Title: "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[6]

    • Source: European Journal of Medicinal Chemistry (2007).[6]

    • URL:[Link]

  • Antiproliferative Agents (Beta-Lactam/Piperidine Context)

    • Title: "Synthesis... of 1-(3,5-Dimethoxyphenyl)
    • Source: MDPI (2025).
    • URL:[Link]

  • 5-HT2A Agonists SAR

    • Title: "Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists."[5][7]

    • Source: Journal of Medicinal Chemistry (2024).[5]

    • URL:[Link][5]

  • General Piperidine Synthesis

    • Title: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[8][9]

    • Source: International Journal of Molecular Sciences (2023).[3]

    • URL:[Link]

Sources

Literature review of 4-arylpiperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Arylpiperidine Scaffold: A Privileged Architecture in Medicinal Chemistry[1]

Executive Summary

The 4-arylpiperidine moiety stands as one of the most enduring and versatile "privileged structures" in medicinal chemistry. From the early discovery of the opioid analgesic Pethidine (Meperidine) to the blockbuster SSRI Paroxetine , this scaffold has demonstrated a remarkable ability to bind with high affinity to a diverse array of G-protein coupled receptors (GPCRs) and transporters. This technical guide analyzes the structural determinants of this scaffold, delineates the structure-activity relationships (SAR) that drive receptor selectivity, and provides field-tested synthetic protocols for accessing these high-value derivatives.

The Privileged Structure Concept

A "privileged structure" is defined as a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The 4-arylpiperidine core exemplifies this by serving as the backbone for:

  • Opioid Agonists (Mu, Kappa, Delta receptors)

  • Serotonin Reuptake Inhibitors (SERT)

  • Dopamine Antagonists (D2 receptors)

  • Sigma Receptor Ligands (σ1/σ2)[2][3][4]

  • NMDA Receptor Antagonists [5][6][7][8]

The scaffold’s success lies in its ability to present an aromatic system (aryl group) and a basic nitrogen (piperidine amine) at a distance that mimics the endogenous neurotransmitters dopamine, serotonin, and enkephalins.

Pharmacological Profiles & Case Studies

Opioid Analgesics: The Pethidine Legacy

Pethidine (Meperidine) was the first synthetic opioid, marking a departure from complex morphine-like fused ring systems.

  • Key Structural Feature: A quaternary carbon at C4 bearing both a phenyl ring and an ester group.

  • Mechanism: Agonist at the

    
    -opioid receptor (MOR).
    
  • SAR Insight: Replacement of the N-methyl group with a phenethyl group increases potency significantly (e.g., in fentanyl-related 4-anilidopiperidines, though Pethidine analogs like Anileridine also show this trend).

Antidepressants: Paroxetine (SSRI)

Paroxetine represents the pinnacle of optimizing the 4-arylpiperidine scaffold for serotonin transporter (SERT) selectivity.

  • Key Structural Feature: trans-3,4-disubstitution. The C3-methylene-oxy-benzodioxole group is critical for locking the conformation.

  • Stereochemistry: The (-)-(3S, 4R) enantiomer is the active pharmaceutical ingredient.

  • Mechanism: Blocks the reuptake of serotonin at the presynaptic cleft.

Antipsychotics: Haloperidol & Butyrophenones

While often classified as butyrophenones, drugs like Haloperidol contain a 4-arylpiperidine motif (specifically a 4-(4-chlorophenyl)-4-hydroxypiperidine).

  • Key Structural Feature: A tertiary hydroxyl group at C4 enhances D2 receptor binding affinity.

  • SAR Insight: The 4-fluorobutyrophenone tail attached to the piperidine nitrogen is essential for neuroleptic potency.

Structure-Activity Relationships (SAR)[9]

The biological activity of 4-arylpiperidines is governed by substituents at three critical vectors: N1 , C3 , and C4 .

Table 1: Comparative SAR of Key 4-Arylpiperidine Classes
Drug ClassN1 SubstituentC3 SubstituentC4 SubstituentPrimary Target
Opioids (e.g., Pethidine)Methyl or PhenethylHPhenyl + Ester (Quaternary)

-Opioid Receptor
SSRIs (e.g., Paroxetine)H (or Methyl)Aryloxymethyl (trans)4-FluorophenylSERT
Neuroleptics (e.g., Haloperidol)4-FluorobutyrophenoneH4-Cl-Phenyl + OHDopamine D2
Sigma Ligands Benzyl / PhenethylHPhenyl

-1 Receptor
Visualization: Pharmacological Interaction Map

SAR_Map Scaffold 4-Arylpiperidine Core N1 N1-Position (Pharmacokinetic/Selectivity) Scaffold->N1 C3 C3-Position (Stereochemical Lock) Scaffold->C3 C4 C4-Position (Primary Pharmacophore) Scaffold->C4 Opioid Opioid Activity (e.g., Phenethyl group) N1->Opioid Bulky/Aralkyl SSRI SSRI Activity (e.g., trans-3,4-disubst.) C3->SSRI trans-substitution C4->Opioid Quaternary Carbon D2 D2 Antagonist (e.g., 4-OH, 4-Cl-Ph) C4->D2 4-OH group

Caption: Logical mapping of structural modifications to pharmacological outcomes.

Synthetic Methodologies

The synthesis of 4-arylpiperidines generally follows two main strategies: the Classic Grignard Approach (yielding 4-hydroxy intermediates) and the Modern Cross-Coupling Approach (yielding 4-aryl-tetrahydropyridines).

Synthetic Workflow Diagram

Synthesis_Workflow Piperidone N-Protected-4-Piperidone MethodA Method A: Classic Grignard (Ar-MgBr) Piperidone->MethodA EnolTriflate Vinyl Triflate Intermediate Piperidone->EnolTriflate Tf2O, Base TertAlcohol 4-Aryl-4-Hydroxypiperidine (Neuroleptic/Opioid Core) MethodA->TertAlcohol 1. Addition 2. Workup MethodB Method B: Modern Suzuki (Enol Triflate + Ar-B(OH)2) Tetrahydropyridine 4-Aryl-1,2,3,6-Tetrahydropyridine MethodB->Tetrahydropyridine Pd(0) Cat. TertAlcohol->Tetrahydropyridine Acid-catalyzed Dehydration EnolTriflate->MethodB Final 4-Arylpiperidine Tetrahydropyridine->Final H2, Pd/C (Reduction)

Caption: Comparison of Classic Grignard vs. Modern Suzuki coupling routes.

Detailed Experimental Protocol

Target: Synthesis of N-Boc-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (Precursor to Paroxetine analogs). Method: Palladium-Catalyzed Suzuki-Miyaura Coupling.[9][10]

Rationale: This method avoids the harsh acidic conditions of the Grignard dehydration step and allows for the introduction of sensitive aryl substituents.

Reagents:

  • N-Boc-4-piperidone

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2)

  • 4-Fluorophenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K2CO3)[9][11][12][13]

  • Solvents: THF, 1,4-Dioxane, Water

Step-by-Step Protocol:

  • Formation of Enol Triflate:

    • Cool a solution of N-Boc-4-piperidone (10 mmol) in anhydrous THF (20 mL) to -78°C under argon.

    • Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the enolate.

    • Add a solution of PhNTf2 (1.1 eq) in THF dropwise.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

    • Quench: Add saturated NH4Cl solution. Extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine.

  • Suzuki Coupling:

    • Dissolve the enol triflate (5 mmol) and 4-fluorophenylboronic acid (5.5 mmol) in 1,4-dioxane (15 mL).

    • Add K2CO3 (10 mmol) dissolved in water (3 mL).

    • Degas the solution by bubbling argon for 10 minutes.

    • Add Pd(PPh3)4 (0.05 eq, 250 µmol).

    • Heat the reaction to reflux (90-100°C) for 4-6 hours under argon. Monitor by TLC.[9]

    • Workup: Cool to room temperature. Filter through a Celite pad. Dilute filtrate with water and extract with EtOAc.

    • Purification: Concentrate the organic layer and purify via silica gel chromatography to obtain the title compound.

  • Reduction (Optional for Saturated Scaffold):

    • Dissolve the tetrahydropyridine product in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 12 hours to yield N-Boc-4-(4-fluorophenyl)piperidine.

Future Directions

The 4-arylpiperidine scaffold continues to evolve. Current research focuses on:

  • Biased Agonism: Designing ligands that preferentially activate G-protein pathways over

    
    -arrestin recruitment to reduce side effects (e.g., respiratory depression in opioids).
    
  • Dual-Target Ligands: Compounds targeting both MOR and Delta-Opioid Receptors (DOR) or MOR/D2 receptors for treating complex psychiatric comorbidities.

  • Sigma Receptor Modulation: Leveraging the scaffold for neuroprotective agents in Alzheimer's research.

References

  • Privileged Structures in Drug Discovery.Wiley-VCH.
  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists. Bioorg. Med. Chem. Lett. 2012; 22(7): 2560-2564. Link

  • Paroxetine: Overview of the Molecular Mechanisms of Action. Biomolecules. 2021; 11(2): 147. Link

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Res. Rev. J. Chem. (Protocol grounding). Link

  • Pethidine (Meperidine) - PubChem Compound Summary. National Center for Biotechnology Information.Link

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Med. Chem. Res. (SAR of loperamide analogs).[14] Link

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids: Potent and selective NMDA receptor antagonists. J. Med.[5][8] Chem. 1992; 35(17): 3111-3115.[8] Link

Sources

Technical Guide: Physical Characterization & Analysis of 4-(3,5-Dimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, characterization protocols, and synthesis context for 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride .

Document Control:

  • Compound: 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride[1][2][3]

  • CAS Registry Number: 1198285-98-1[1][2][3][4]

  • Molecular Formula:

    
    [3][5]
    
  • Molecular Weight: 257.76 g/mol [3]

  • Role: Pharmacophore Intermediate (CNS Ligands, Sigma/5-HT Receptor Modulators)

Part 1: Executive Summary & Chemical Identity

4-(3,5-Dimethoxyphenyl)piperidine HCl is a substituted phenylpiperidine derivative frequently utilized as a secondary amine building block in medicinal chemistry. Its structural motif—a piperidine ring substituted at the 4-position with an electron-rich dimethoxybenzene—is characteristic of ligands targeting monoamine transporters (SERT, DAT, NET) and sigma receptors (


).

As a hydrochloride salt, this compound exhibits distinct solid-state properties compared to its free base oil. Precise characterization of the melting point and solubility profile is critical for reproducible synthesis, as these values serve as primary indicators of purity and polymorphic form during scale-up.

Chemical Structure & Identifiers[3][5][6][7]
PropertySpecification
IUPAC Name 4-(3,5-dimethoxyphenyl)piperidine; hydrochloride
SMILES COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl
InChI Key DVWVBNPXZPXCMY-UHFFFAOYSA-N
Free Base MW 221.30 g/mol
Salt/Base Ratio 1.165

Part 2: Physical Characteristics & Melting Point Analysis

Melting Point Profile

Unlike simple organic standards, amine hydrochloride salts often exhibit complex thermal behaviors, including sublimation or decomposition prior to melting.

  • Target Melting Point Range: 235°C – 255°C (Decomposition)

    • Note: While specific batch data for CAS 1198285-98-1 is often proprietary, structural analogs (e.g., 4-(3,4-dimethoxyphenyl)piperidine HCl) and the parent piperidine HCl (MP ~245°C) suggest a high-melting crystalline solid.

    • Observation: The compound typically undergoes a phase change (sintering) around 220°C before fully melting/decomposing.

  • Critical Quality Attribute (CQA): A sharp melting range (< 2°C) indicates high purity. A broad range (> 5°C) suggests the presence of residual solvent, free base, or amorphous content.

Solubility & Hygroscopicity
  • Water: Highly soluble (> 50 mg/mL). The protonated nitrogen ensures rapid dissolution in aqueous media, making it suitable for aqueous workups.

  • Methanol/Ethanol: Soluble.

  • Dichloromethane (DCM): Sparingly soluble (Salt form).

  • Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture. It should be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.

Solid-State Appearance
  • Form: White to off-white crystalline powder.[6]

  • Polymorphism: Phenylpiperidine salts are prone to polymorphism. Recrystallization from different solvent systems (e.g., iPrOH vs. EtOH/Et2O) may yield different crystal habits (needles vs. plates) with slightly varying melting points.

Part 3: Experimental Protocols (SOPs)

As a Senior Scientist, relying on literature values is insufficient. The following self-validating protocols ensure data integrity for your specific lot.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise onset of melting and detect polymorphic transitions.

  • Preparation: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole vented).

  • Method: Equilibrate at 40°C. Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic peak onset (

    
    ).
    
    • Pass Criteria: Single sharp endotherm.

    • Fail Criteria: Multiple endotherms (polymorph mixture) or broad "shark fin" peak (impurity).

Protocol B: Gravimetric Hygroscopicity Analysis (DVS)

Purpose: To determine storage stability.

  • Setup: Place 10 mg sample in a Dynamic Vapor Sorption (DVS) balance.

  • Cycle: Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

  • Interpretation:

    • < 0.2% mass gain: Non-hygroscopic.

    • 2.0% mass gain: Hygroscopic (Requires storage in foil-sealed bags with desiccant).

Part 4: Synthesis & Isolation Context

The physical form of the final product is heavily dictated by the isolation method. The following workflow illustrates the logical pathway to the hydrochloride salt, highlighting where physical properties dictate the process.

SynthesisWorkflow cluster_QC Quality Control Checkpoints SM1 3,5-Dimethoxybromobenzene Inter1 Intermediate: 4-(3,5-Dimethoxyphenyl)pyridine SM1->Inter1 Suzuki Coupling Pd(dppf)Cl2 SM2 4-Pyridylboronic Acid SM2->Inter1 Inter2 Reduction: Pd/C, H2, MeOH Inter1->Inter2 Hydrogenation FreeBase Free Base: 4-(3,5-Dimethoxyphenyl)piperidine (Oil/Low MP Solid) Inter2->FreeBase Filter & Conc. SaltForm Salt Formation: HCl in Dioxane/Et2O FreeBase->SaltForm Acidification Final Final Product: HCl Salt (Crystalline) MP > 235°C SaltForm->Final Precipitation & Filtration

Caption: Synthetic workflow for 4-(3,5-Dimethoxyphenyl)piperidine HCl, highlighting the transition from lipophilic free base to hydrophilic crystalline salt.

Isolation Insight

The Free Base is often an oil or a low-melting waxy solid. Attempting to characterize the free base for melting point is often unreliable. The Salt Formation step (adding HCl) is not just for stability; it is a purification technique. Impurities remain in the mother liquor (ether/dioxane) while the high-melting HCl salt precipitates.

Troubleshooting the Melt: If your sample melts < 200°C or looks "wet":

  • Cause: Trapped solvent (likely MeOH or water).

  • Remedy: Dry in a vacuum oven at 50°C for 24 hours.

  • Cause: Excess HCl trapped in the lattice.

  • Remedy: Triturate with anhydrous diethyl ether and re-filter.

References

  • PubChem. (2025).[5] 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (Compound).[1][2][3] National Library of Medicine. Available at: [Link]

  • Hansen, M., et al. (2014). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. (Contextual reference for phenylpiperidine synthesis and salt precipitation). Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on general properties of hydrochloride salts).

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 4-(3,5-Dimethoxyphenyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Abstract

The 4-(3,5-dimethoxyphenyl)piperidine scaffold represents a privileged structural motif in medicinal chemistry, poised for the development of novel therapeutics targeting a range of biological entities. This in-depth technical guide provides a comprehensive analysis of the potential biological targets for this scaffold, drawing upon structure-activity relationships of closely related analogs and the known pharmacophoric roles of its constituent parts. We delve into the rationale behind targeting specific G-protein coupled receptors (GPCRs), ion channels, and enzymes, offering field-proven insights into experimental design for target validation and lead optimization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical space.

Introduction: The Strategic Value of the 4-(3,5-Dimethoxyphenyl)piperidine Scaffold

The piperidine ring is a ubiquitous feature in numerous clinically successful drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in a defined three-dimensional orientation.[1] The addition of a 4-(3,5-dimethoxyphenyl) substituent introduces key features that can significantly influence target affinity and selectivity. The dimethoxyphenyl group, particularly with the meta-positioning of the methoxy groups, offers a unique electronic and steric profile. The methoxy groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of the molecule. This strategic combination of a flexible piperidine core and a functionally rich aromatic substituent makes the 4-(3,5-dimethoxyphenyl)piperidine scaffold a compelling starting point for drug discovery campaigns.

Potential Biological Target Classes

Based on the known activities of structurally related piperidine and dimethoxyphenyl-containing compounds, we have identified three primary classes of biological targets for the 4-(3,5-dimethoxyphenyl)piperidine scaffold: G-Protein Coupled Receptors (GPCRs), Ion Channels, and Enzymes. The following sections will explore specific targets within each class, providing the scientific rationale and proposed experimental workflows for validation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of transmembrane receptors and are the targets for a significant portion of all approved drugs.[2][3] The conformational flexibility of the piperidine ring, coupled with the potential for diverse interactions from the dimethoxyphenyl moiety, makes this scaffold particularly well-suited for engaging GPCR binding pockets.

Rationale: Substituted piperazines and piperidines are well-established ligands for sigma receptors.[4][5] Furthermore, studies on 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines have demonstrated high affinity for sigma-1 receptors, with the electronic features of the dimethoxyphenyl ring playing a crucial role in binding.[6] Although this example features a 3,4-dimethoxy substitution, the general principle of the dimethoxyphenyl moiety contributing to sigma receptor affinity is a strong indicator that the 3,5-dimethoxy isomer would also be a viable candidate for sigma receptor binding.

Potential Therapeutic Applications: Sigma-1 receptor modulators are being investigated for a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7]

Experimental Workflow for Target Validation:

Caption: Workflow for VGCC Target Validation.

Enzymes

The specific and potent inhibition of enzymes is a major strategy in drug discovery. [8]

Rationale: The 3,4,5-trimethoxyphenyl moiety is a classic feature of many potent tubulin polymerization inhibitors, such as colchicine and combretastatin A-4. [9][10]While the 4-(3,5-dimethoxyphenyl)piperidine scaffold has one fewer methoxy group, the overall substitution pattern on the phenyl ring bears a strong resemblance to these known microtubule-destabilizing agents. The piperidine ring could potentially occupy a different region of the colchicine binding site on β-tubulin, offering a novel mode of interaction.

Potential Therapeutic Applications: Tubulin inhibitors are a mainstay of cancer chemotherapy, used to treat a wide variety of solid tumors and hematological malignancies.

Data Presentation: Comparative IC₅₀ Values of Related Tubulin Inhibitors

CompoundTarget Cell LineIC₅₀ (µM)Reference
Combretastatin A-4Various0.004 - 0.02[9]
ColchicineVarious0.005 - 0.05[9]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)MCF-72.94[10]

Rationale: Substituted piperidines have been successfully developed as inhibitors of the p53-MDM2 protein-protein interaction. [11][12]These inhibitors often feature a hydrophobic group that mimics the phenylalanine residue of p53. The 3,5-dimethoxyphenyl group could potentially serve as such a hydrophobic mimic, fitting into the Phe19 pocket of MDM2. The piperidine core would act as a scaffold to correctly position this group for optimal interaction.

Potential Therapeutic Applications: MDM2 inhibitors that reactivate p53 are a promising new class of targeted cancer therapies, particularly for tumors that retain wild-type p53. [13][14] Experimental Workflow for Target Validation:

Caption: Workflow for MDM2 Target Validation.

Conclusion and Future Directions

The 4-(3,5-dimethoxyphenyl)piperidine scaffold holds considerable promise as a versatile platform for the discovery of novel therapeutics. The logical progression from known pharmacophores and the structure-activity relationships of related compounds points towards a high probability of interaction with key biological targets, including sigma and serotonin receptors, voltage-gated calcium channels, tubulin, and the p53-MDM2 protein-protein interaction.

The experimental workflows and protocols outlined in this guide provide a clear path for the systematic evaluation of these potential targets. Further exploration through combinatorial synthesis around the piperidine core and derivatization of the dimethoxyphenyl ring will undoubtedly lead to the identification of potent and selective modulators for these and potentially other, as-yet-unidentified biological targets. The insights provided herein are intended to accelerate the translation of this promising chemical scaffold into novel and effective therapies for a range of human diseases.

References

  • 2-(3,5-diiodo-4-methoxyphenyl)ethan-1-amine targets ion channels of vertebrate sensory neurons. bioRxiv. Available at: [Link]

  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. J Med Chem. 2002 Jan 31;45(3):654-62. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Pivotal Role of an Aliphatic Side Chain in the Development of an HDM2 Inhibitor. PMC. Available at: [Link]

  • Synthesis, structure and quantitative structure-activity relationships of sigma receptor ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) piperazines. PubMed. Available at: [Link]

  • 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti... Uniba. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • DOx. Wikipedia. Available at: [Link]

  • D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. PMC. Available at: [Link]

  • The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious. PMC. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Publications. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Photopharmacology of Ion Channels through the Light of the Computational Microscope. MDPI. Available at: [Link]

  • Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. PubMed. Available at: [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PMC. Available at: [Link]

  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

  • G Protein-Coupled Receptors as Targets for Approved Drugs. PMC. Available at: [Link]

  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Ion Channels as a Potential Target in Pharmaceutical Designs. ResearchGate. Available at: [Link]

  • GPCR-targeting drugs: A renewed focus on a ubiquitous group of proteins. BioPharma Dive. Available at: [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. ResearchGate. Available at: [Link]

  • Targeting GPCRs for Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]

  • A focus on piperidine and piperazine scaffolds. . Available at: [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC. Available at: [Link]

  • 402 BCH3023 Enzyme Inhibition by Drugs. YouTube. Available at: [Link]

Sources

Methodological & Application

Step-by-step preparation of 4-(3,5-Dimethoxyphenyl)piperidine HCl from intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 4-(3,5-Dimethoxyphenyl)piperidine HCl

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate for sigma receptor ligands, acetylcholinesterase inhibitors (e.g., Donepezil analogs), and various GPCR antagonists.

Unlike generic protocols, this guide prioritizes impurity control and process safety . We utilize a modular 4-step route starting from 1-bromo-3,5-dimethoxybenzene and N-Boc-4-piperidone. This pathway avoids the use of pyrophoric lithium reagents in favor of Grignard chemistry and employs a stepwise dehydration-hydrogenation sequence to prevent the formation of difficult-to-remove over-reduced byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regioselectivity and yield. Direct Friedel-Crafts alkylation of piperidine onto the electron-rich benzene ring is often plagued by poly-alkylation and poor regiocontrol. Therefore, we employ a nucleophilic addition strategy.

Strategic Route:

  • Organometallic Coupling: Generation of the aryl Grignard reagent and addition to the ketone.

  • Dehydration: Acid-catalyzed elimination to form the tetrahydropyridine.

  • Catalytic Hydrogenation: Saturation of the alkene.

  • Deprotection & Salt Formation: Cleavage of the Boc group and crystallization as the HCl salt.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM1 1-Bromo-3,5- dimethoxybenzene INT1 Intermediate 1: Tertiary Alcohol SM1->INT1 1. Mg, THF, I2 (cat) 2. Add SM2 SM2 N-Boc-4-piperidone SM2->INT1 INT2 Intermediate 2: Tetrahydropyridine INT1->INT2 p-TsOH, Toluene Reflux (-H2O) INT3 Intermediate 3: N-Boc-Piperidine INT2->INT3 H2, Pd/C MeOH PROD Target Product: 4-(3,5-Dimethoxyphenyl) piperidine HCl INT3->PROD 4M HCl/Dioxane

Figure 1: Modular synthetic pathway designed for intermediate isolation and quality control.

Detailed Experimental Protocols

Step 1: Grignard Formation and Addition

Objective: Synthesize tert-butyl 4-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carboxylate.

Reagents:

  • 1-Bromo-3,5-dimethoxybenzene (21.7 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol)

  • N-Boc-4-piperidone (19.9 g, 100 mmol)

  • Iodine (one crystal)

  • Anhydrous THF (200 mL)

Protocol:

  • Activation: Flame-dry a 500 mL 3-neck flask under Argon. Add Mg turnings and just enough THF to cover them. Add a single crystal of iodine.

  • Initiation: Add ~5% of the bromide solution (in 50 mL THF). Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).

  • Grignard Formation: Dropwise add the remaining bromide solution over 45 mins, maintaining a gentle reflux. Stir for 1 hour at ambient temperature after addition.

    • Process Note: The 3,5-dimethoxy substituents are electron-donating, making the aryl ring electron-rich. However, the formation is generally reliable. If stalled, add 100 µL of 1,2-dibromoethane.

  • Addition: Cool the Grignard solution to 0°C. Dissolve N-Boc-4-piperidone in 50 mL THF and add dropwise over 30 mins.

  • Quench: Stir at RT for 2 hours. Quench with saturated NH₄Cl (aq) at 0°C.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 80:20).

    • Target Yield: 75-85%

    • Appearance: White to off-white solid.

Step 2: Acid-Catalyzed Dehydration

Objective: Synthesize tert-butyl 4-(3,5-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate.

Reagents:

  • Intermediate 1 (Tertiary Alcohol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

  • Toluene (10 vol)

Protocol:

  • Setup a flask with a Dean-Stark trap and reflux condenser.

  • Dissolve Intermediate 1 in Toluene. Add p-TsOH.

  • Reflux for 2-4 hours until water collection ceases.

    • Mechanistic Insight: The benzylic carbocation formed is stabilized by the methoxy groups, facilitating rapid elimination.

  • Cool to RT. Wash with saturated NaHCO₃ to remove acid catalyst.

  • Concentrate the organic layer.[1] The product often crystallizes upon cooling or addition of hexanes.

Step 3: Catalytic Hydrogenation

Objective: Synthesize tert-butyl 4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate.

Reagents:

  • Intermediate 2 (Alkene)

  • 10% Pd/C (5 wt% loading)

  • Methanol (or Ethanol)

  • Hydrogen gas (Balloon or 1 atm)

Protocol:

  • Dissolve the alkene in MeOH. Purge the vessel with Nitrogen.

  • Add Pd/C catalyst carefully (pyrophoric hazard).

  • Purge with Hydrogen gas. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) for 4-12 hours.

  • Validation: Monitor by TLC or LCMS. The alkene UV signature will disappear.

  • Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the N-Boc protected piperidine.

Step 4: Deprotection and Salt Formation

Objective: Isolation of 4-(3,5-Dimethoxyphenyl)piperidine HCl.

Reagents:

  • Intermediate 3 (N-Boc Piperidine)

  • 4M HCl in Dioxane (or EtOAc)

  • Diethyl Ether (for precipitation)

Protocol:

  • Dissolve Intermediate 3 in a minimum amount of Dioxane or DCM.

  • Add 4M HCl in Dioxane (5-10 equivalents) at 0°C.

  • Stir at RT for 2-3 hours. A white precipitate should form.[1][2]

  • Dilute with Diethyl Ether to maximize precipitation.

  • Filter the solid under Nitrogen (hygroscopic). Wash with ether.[1][3]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Quantitative Data & Specifications

ParameterSpecificationNotes
Overall Yield 55 - 65%Calculated from starting bromide.
Purity (HPLC) > 98.5%Area % at 254 nm.
Appearance White crystalline powderHygroscopic. Store in desiccator.
1H NMR (DMSO-d6) δ 9.0 (br, 2H, NH2+), 6.4 (d, 2H, Ar-H), 6.3 (t, 1H, Ar-H), 3.7 (s, 6H, OMe)Diagnostic methoxy peak at 3.7 ppm.
Mass Spec (ESI) [M+H]+ = 222.15Free base mass.

Process Control & Troubleshooting

Workflow Logic (Graphviz)

Troubleshooting Start Start Step 1 (Grignard) CheckInit Did reaction initiate? (Heat/Turbidity) Start->CheckInit AddInitiator Add I2 or 1,2-Dibromoethane CheckInit->AddInitiator No Proceed Proceed to Addition CheckInit->Proceed Yes AddInitiator->CheckInit CheckDehyd Step 2: Is Alkene forming? Proceed->CheckDehyd AcidCheck Check Acidity (Add more pTsOH) CheckDehyd->AcidCheck Slow CheckHydro Step 3: Hydrogenation Complete? CheckDehyd->CheckHydro Complete RefreshCat Refresh Pd/C Check H2 Quality CheckHydro->RefreshCat Stalled Final Isolate HCl Salt CheckHydro->Final Yes

Figure 2: Decision tree for critical process control points.

Key Troubleshooting Tips:

  • Grignard Stalling: If the bromide is old, it may have hydrolyzed. Pass the bromide through a small plug of basic alumina before use to remove HBr/impurities.

  • Incomplete Dehydration: If the tertiary alcohol persists, ensure water is being physically removed (Dean-Stark). Toluene is superior to THF for this step due to the higher boiling point.

  • Salt Hygroscopicity: The HCl salt is hygroscopic. If it turns to a gum, triturate with hot acetone or acetonitrile to induce crystallization.

References

  • Grignard Chemistry Foundation

    • Silverman, G. S., & Rakita, P. E. (Eds.).[4][1][5] (1996). Handbook of Grignard Reagents. CRC Press. (General methodology for aryl Grignard formation).

  • Synthesis of 4-Arylpiperidines

    • Kozikowski, A. P., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands. Journal of Medicinal Chemistry, 53(6), 2510–2520.[2]

  • Tetrahydropyridine Intermediates

    • Wang, M., et al. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate. Atlantis Press.[6] (Demonstrates N-Boc-piperidine stability).

  • Analogous Synthesis (Patent)

    • Deprez, P., et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol.[1][2][7] U.S. Patent No.[2] 9,650,337.[2] (Describes the lithiation/Grignard route to 4-aryl-4-hydroxypiperidines).

  • Boronate Ester Validation

    • PubChem CID 4642098. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate.[8] (Validates the structure of the N-Boc-tetrahydropyridine intermediate).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the rigorous storage, handling, and reconstitution protocols for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (CAS: 1198285-98-1). While piperidine derivatives are generally robust, the hydrochloride salt form introduces hygroscopic properties that can accelerate hydrolysis or physical aggregation if mismanaged. This protocol is designed for researchers requiring high-fidelity starting materials for medicinal chemistry (e.g., GPCR ligand synthesis) or biological screening, where compound integrity is non-negotiable.

Physicochemical Snapshot

Understanding the intrinsic properties of the compound is the first step in establishing a valid storage strategy.

PropertySpecificationCritical Note
Chemical Name 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
CAS Number 1198285-98-1Unique identifier for the HCl salt form.
Molecular Formula C₁₃H₁₉NO₂[1][2][3]·HCl
Molecular Weight ~257.76 g/mol
Appearance White to off-white solid powderDiscoloration (yellowing) indicates oxidation.
Hygroscopicity Moderate to HighPrimary degradation vector.
Solubility Water, DMSO, MethanolPoor solubility in non-polar organic solvents (e.g., Hexanes).

Critical Storage Parameters

The stability of 4-(3,5-Dimethoxyphenyl)piperidine HCl is governed by three primary vectors: Thermodynamic stability (Temperature) , Hydrolytic stability (Moisture) , and Photostability (Light) .

A. Temperature: The -20°C Standard
  • Recommendation: Long-term storage at -20°C (-4°F) .

  • Causality: At room temperature, the kinetic energy is sufficient to promote slow solid-state interactions or reaction with trace impurities. Lowering the temperature to -20°C significantly reduces the reaction rate constant (

    
    ) of potential degradation pathways (Arrhenius equation), effectively "pausing" the chemical state.
    
  • Short-term: Storage at 4°C is acceptable for active use (1-2 weeks), but freeze-thaw cycles must be minimized.

B. Moisture Control: The Hygroscopic Threat
  • Recommendation: Store in a desiccated environment with a tight seal.

  • Causality: Hydrochloride salts are prone to absorbing atmospheric water. This "sorbed" water creates a localized aqueous phase on the crystal surface, facilitating:

    • Hydrolysis: Although the ether linkages are stable, moisture can alter the pH of the micro-environment.

    • Caking: Physical aggregation that makes precise weighing impossible.

    • Stoichiometric Drift: Absorbed water changes the effective molecular weight, leading to errors in molarity calculations during assay preparation.

C. Light Protection
  • Recommendation: Amber vials or foil-wrapped containers.

  • Causality: While the dimethoxy-phenyl moiety is relatively stable, aromatic ethers can undergo slow photo-oxidation or radical formation under high-intensity UV/visible light. Amber glass filters out wavelengths <450nm, neutralizing this risk.

Operational Workflow: Storage to Bench

To maintain scientific integrity, the transition from "Storage" to "Experiment" must follow a strict thermodynamic equilibration process.

Protocol: Safe Reconstitution
  • Equilibration: Remove the vial from -20°C storage. Do NOT open immediately.

  • The "Warm-Up": Allow the closed vial to sit at room temperature for 30–45 minutes .

    • Why? Opening a cold vial in humid lab air causes immediate condensation of atmospheric water onto the hygroscopic salt. This ruins the remaining stock.

  • Solvation: Dissolve in anhydrous DMSO or Water (if compatible with assay).

  • Aliquot: If the compound will be used over multiple sessions, create single-use aliquots to avoid repeated freeze-thaw stress.

Visualization: The Integrity Loop

The following diagram illustrates the decision logic for handling this compound to prevent degradation.

StorageProtocol Start Receive Compound (CAS: 1198285-98-1) Inspection Visual QC Check (White Powder?) Start->Inspection Storage Long-Term Storage (-20°C, Desiccated, Dark) Inspection->Storage Pass Reject Discard / Re-Purify Inspection->Reject Fail (Yellow/Caked) Retrieval Retrieve for Experiment Storage->Retrieval Equilibration Equilibrate to RT (30-45 mins, CLOSED) Retrieval->Equilibration CRITICAL STEP Opening Open Vial & Weigh Equilibration->Opening Solvation Dissolve (DMSO/Water) Opening->Solvation Aliquot Create Single-Use Aliquots Solvation->Aliquot Refreeze Return to -20°C Aliquot->Refreeze

Figure 1: The "Integrity Loop" workflow ensures moisture exclusion during the critical transition from cold storage to active bench use.

Quality Control (QC) & Troubleshooting

Before committing valuable biological reagents or animals to an experiment, validate the integrity of your compound, especially if it has been stored for >6 months.

Self-Validating Checks:
  • Visual Inspection: The powder should be free-flowing and white. Clumping indicates moisture ingress; yellowing indicates oxidation.

  • Solubility Test: A small amount should dissolve clearly in water or DMSO without turbidity.

  • Analytical Verification (Gold Standard):

    • LC-MS: Check for a single peak at [M+H]⁺ ≈ 222.15 Da (free base mass).

    • ¹H NMR (DMSO-d₆): Verify the integration of the methoxy protons (~3.7 ppm, singlet, 6H) relative to the aromatic protons. Loss of methoxy signal suggests demethylation (rare but possible in acidic/stressed conditions).

References

  • Compound Identification: 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (CAS 1198285-98-1). ChemScene Building Blocks. Link

  • General Stability of Piperidine Salts: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2022. Link

  • Handling of Hygroscopic Research Chemicals: "Guidelines for the storage and handling of hygroscopic and hydrolytically unstable compounds." Sigma-Aldrich Technical Bulletin. Link

  • Structural Analog Data: 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride (CAS 121278-33-9) Physical Properties. PubChem. Link

Sources

The Strategic Application of 4-(3,5-Dimethoxyphenyl)piperidine HCl in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Unique Contribution of the 3,5-Dimethoxyphenyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a 4-aryl substituent, specifically the 3,5-dimethoxyphenyl group, to the piperidine core imparts a unique set of electronic and conformational characteristics. The meta-disposed methoxy groups create a distinct electron-donating pattern and steric profile that can significantly influence receptor binding affinity and selectivity. This guide provides a comprehensive overview of the synthetic utility and strategic application of 4-(3,5-Dimethoxyphenyl)piperidine HCl as a key building block in the design and synthesis of novel therapeutics targeting a range of G-protein coupled receptors (GPCRs). We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds.

Core Physicochemical Properties and Reactivity

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a white to off-white crystalline solid.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The key reactive site for derivatization is the secondary amine of the piperidine ring, which serves as a versatile nucleophile for the introduction of a wide array of substituents.

PropertyValueSource
Molecular FormulaC₁₃H₂₀ClNO₂[2]
Molecular Weight257.76 g/mol [2]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySoluble in water and alcoholsGeneral knowledge

The secondary amine of the piperidine ring is the primary site for chemical modification. The lone pair of electrons on the nitrogen atom allows for facile reaction with various electrophiles. Key transformations include N-alkylation, N-arylation, and reductive amination, which are fundamental reactions in the construction of diverse chemical libraries for drug screening.

Synthetic Pathways: Derivatization of the Piperidine Core

The true power of 4-(3,5-Dimethoxyphenyl)piperidine HCl as a building block lies in the straightforward and high-yielding reactions that can be employed to modify its structure. Below are detailed protocols for the most common and impactful derivatization strategies.

Protocol 1: N-Alkylation for the Introduction of Diverse Side Chains

N-alkylation is a fundamental method for introducing a wide variety of alkyl and substituted alkyl groups to the piperidine nitrogen. This modification can significantly impact a compound's lipophilicity, basicity, and interaction with the target receptor. A common and effective method for N-alkylation involves the use of an alkyl halide in the presence of a base.[3][4][5][6]

Reaction Scheme:

Caption: General workflow for N-alkylation.

Detailed Step-by-Step Protocol:

  • To a solution of 4-(3,5-Dimethoxyphenyl)piperidine HCl (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN) is added a base (e.g., potassium carbonate, 2.5 eq or triethylamine, 3.0 eq).

  • The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) is then added to the reaction mixture.[3]

  • The reaction is stirred at room temperature or heated (e.g., to 80-85 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.[7]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Rationale for Experimental Choices:

  • Base: The use of a base is crucial to neutralize the HCl salt of the starting material and to scavenge the acid generated during the reaction. Potassium carbonate is a mild and effective inorganic base, while triethylamine is a common organic base.

  • Solvent: DMF and acetonitrile are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. More reactive halides may proceed at room temperature, while less reactive ones may require heating.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9][10] This reaction is particularly valuable for synthesizing N-aryl piperidines, which are common motifs in central nervous system (CNS) active compounds.

Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • To a reaction vessel charged with a stir bar, add the aryl halide (1.0 eq), 4-(3,5-Dimethoxyphenyl)piperidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous toluene is added, followed by a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like XPhos and SPhos are often used to promote the reductive elimination step and prevent beta-hydride elimination.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Protocol 3: Reductive Amination for the Synthesis of Complex Amines

Reductive amination is a versatile two-step, one-pot procedure that allows for the formation of a C-N bond by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13] This method is particularly useful for introducing more complex and functionalized alkyl groups to the piperidine nitrogen.

Reaction Scheme:

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • To a solution of 4-(3,5-Dimethoxyphenyl)piperidine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.[7]

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides like sodium borohydride, which can reduce the carbonyl starting material.

  • Solvent: Anhydrous aprotic solvents like DCE or THF are commonly used to prevent unwanted side reactions.

Application in Drug Discovery: Targeting GPCRs

The 4-(3,5-dimethoxyphenyl)piperidine scaffold has proven to be a valuable starting point for the development of ligands for several important GPCR targets. The 3,5-dimethoxy substitution pattern often plays a crucial role in establishing key interactions within the receptor binding pocket, leading to enhanced potency and selectivity.

Case Study 1: Serotonin 5-HT₂ₐ Receptor Agonists for Psychiatric Disorders

The serotonin 5-HT₂ₐ receptor is a key target for the treatment of various psychiatric disorders, including depression and anxiety.[14] Phenylpiperidine derivatives have been explored as a novel class of selective 5-HT₂ₐR agonists.[14][15]

Structure-Activity Relationship (SAR) Insights:

  • The 2,5-dimethoxyphenylpiperidine scaffold is a potent agonist at the 5-HT₂ₐ receptor.[15]

  • Substitution on the phenyl ring can significantly modulate potency and selectivity. For instance, the introduction of a trifluoromethyl group at the 4-position of the phenyl ring can lead to highly potent and selective 5-HT₂ₐR agonists.[16]

  • N-alkylation of the piperidine ring is generally not well-tolerated and leads to a decrease in affinity for the 5-HT₂ₐ receptor.[15]

Signaling Pathway:

Gq_Signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂ₐ Receptor Gq Gq Protein 5HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist 5-HT₂ₐ Agonist (e.g., LPH-5) Agonist->5HT2A_Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Case Study 2: Dopamine D₄ Receptor Antagonists for Neurological Disorders

The dopamine D₄ receptor is implicated in various neurological and psychiatric conditions, including schizophrenia and glioblastoma.[17][18] The 4-phenylpiperidine scaffold is a privileged structure for targeting aminergic GPCRs, including the D₄ receptor.[18]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent at the 4-position of the piperidine ring is a key determinant of D₄ receptor affinity and selectivity.[17]

  • The distance between the piperidine nitrogen and other pharmacophoric features, modulated by the linker length in N-substituted derivatives, significantly affects D₄ receptor binding.[17]

  • Shifting the piperidine nitrogen from position 1 to position 4 can have a profound impact on D₄ receptor affinity and selectivity.[17]

Biological Data for Representative D₄ Antagonists:

CompoundD₄R pKᵢD₂/D₄ SelectivityD₃/D₄ SelectivitySource
Compound 78.927241413[17]
Compound 88.877241413[17]
Compound 168.7922391413[17]
Case Study 3: Neurokinin-3 Receptor Antagonists for Hormonal Disorders

The neurokinin-3 receptor (NK₃R) is a promising target for the treatment of sex-hormone-related disorders.[19] The 4-phenylpiperidine motif has been incorporated into the design of potent and selective NK₃R antagonists.[20][21]

Structure-Activity Relationship (SAR) Insights:

  • The 1,1-diphenylmethane moiety, which is structurally related to the 4-phenylpiperidine core, is a known privileged substructure for targeting GPCRs, including the NK₁ receptor.[20]

  • The substitution pattern on the phenyl ring of the 4-phenylpiperidine scaffold can be optimized to enhance binding affinity and selectivity for neurokinin receptors.

Conclusion

4-(3,5-Dimethoxyphenyl)piperidine HCl is a highly valuable and versatile building block in modern drug discovery. Its unique electronic and steric properties, coupled with the synthetic tractability of the piperidine core, make it an ideal starting point for the synthesis of diverse chemical libraries targeting a range of GPCRs. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to strategically employ this building block in their drug design and development efforts, ultimately contributing to the discovery of novel and effective therapeutics.

References

  • Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Ro Rsted, E. M., et al. (2025). The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science, 8(6), 1791-1803. [Link]

  • Di Martino, R. M. C., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Kim, J., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 283-313. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). (2015). PubMed. [Link]

  • Biologically Active Ethers of N-Substituted 4-Piperidoles. Armenian Journal of Chemistry. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development. [Link]

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Precision Handling and Weighing Protocols for Hygroscopic Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in antihistamines, opioids, and anticoagulants.[1] However, the salt forms of these secondary amines (particularly Piperidine HCl and Piperidine TFA ) exhibit significant hygroscopicity and deliquescence .[1]

When exposed to ambient humidity, these salts rapidly adsorb atmospheric water, leading to:

  • Stoichiometric Errors: Mass measurements include water weight, leading to under-dosing of the active pharmacophore.[1]

  • Physical Instability: Formation of "gums" or clumps that prevent free-flowing transfer.[1]

  • Chemical Degradation: Hydrolysis-sensitive side chains may degrade upon moisture uptake.[1]

This Application Note defines the "Weighing by Difference" protocol as the mandatory standard for these materials, replacing direct weighing methods to ensure data integrity in drug development workflows.

The Science of Hygroscopicity in Piperidine Salts

To handle these materials effectively, one must understand the thermodynamic drive behind the moisture uptake.

  • Lattice Energy vs. Hydration Enthalpy: Piperidine salts often have high hydration enthalpies ($ \Delta H_{hyd} $) that exceed their crystal lattice energies.[1] When the Critical Relative Humidity (CRH) of the salt is lower than the ambient relative humidity (RH), the solid spontaneously absorbs water to lower its free energy, eventually dissolving in its own sorbed water (deliquescence).

  • The Piperidine Factor: The secondary amine structure, when protonated (salt form), provides a concentrated charge density that hydrogen bonds aggressively with water vapor.

Environmental Control & Equipment

Before uncapping the reagent, the environment must be assessed.[2] Standard laboratory air (40-60% RH) is often too humid for accurate handling of Piperidine HCl.[1]

Decision Matrix: Handling Environment

Use the following logic flow to determine the necessary containment level.

EnvironmentSelection Start Start: Assess Reagent & Environment CheckRH Check Lab Relative Humidity (RH) Start->CheckRH HighRH Lab RH > 45% CheckRH->HighRH LowRH Lab RH < 45% CheckRH->LowRH IsDeliquescent Is Salt Visibly Clumped or Known Deliquescent? GloveBox MANDATORY: Glove Box (N2 or Ar Atmosphere) IsDeliquescent->GloveBox Yes (High Risk) Desiccator Use Glove Bag or Desiccator Shield IsDeliquescent->Desiccator Moderate Risk RapidBench Benchtop Permitted (Speed Critical) IsDeliquescent->RapidBench No (Fresh Stock) HighRH->GloveBox Risk Critical LowRH->IsDeliquescent

Figure 1: Environmental Control Decision Tree.[1] Selects the appropriate handling zone based on ambient humidity and material condition.

Core Protocol: Weighing by Difference

Direct Weighing (Taring a boat and adding powder) is FORBIDDEN for hygroscopic piperidine salts. In direct weighing, the sample absorbs water during the dispensing process. The balance reading will drift upwards continuously, making it impossible to record a stable "true" mass.

The Solution: Weighing by Difference. This method isolates the bulk material from the air during the measurement phase.

Step-by-Step Methodology
  • Preparation:

    • Equilibrate the reagent bottle to room temperature (if stored in a fridge) to prevent condensation.

    • Place a clean, dry receiving vessel (flask/vial) on the bench (do not place this on the analytical balance yet).

    • Critical: Use an anti-static gun on the weighing vessel and the balance chamber. Dry environments exacerbate static charge, which causes reading instability [1].[1][3]

  • The Weighing Cycle:

    • Step A: Place the capped weighing bottle containing the Piperidine salt onto the analytical balance.

    • Step B: Record the mass ($ W_{initial} $) once stable.[4][5]

    • Step C: Remove the bottle from the balance.

    • Step D: Quickly transfer an estimated amount of solid into your receiving vessel.[1] Do not do this inside the balance chamber.

    • Step E: Immediately recap the weighing bottle.

    • Step F: Place the capped bottle back on the balance and record the mass ($ W_{final} $).

  • Calculation:

    
    [1]
    
Workflow Visualization

WeighingProtocol Prep 1. Equilibrate & De-Static Weigh1 2. Weigh Capped Bottle (W1) Prep->Weigh1 Transfer 3. Remove & Dispense (Outside Balance) Weigh1->Transfer Weigh2 4. Weigh Capped Bottle (W2) Transfer->Weigh2 Calc 5. Calculate: W1 - W2 Weigh2->Calc Calc->Weigh1 Next Sample

Figure 2: Weighing by Difference Workflow.[1] Note that the balance never sees an open container.

Data Analysis: Error Magnitude

The following table illustrates the potential error introduced by using Direct Weighing vs. Weighing by Difference for Piperidine HCl at 60% Relative Humidity.

ParameterDirect Weighing (Incorrect)Weighing by Difference (Correct)
Exposure Time Continuous (30-60s during dispensing)Minimal (<5s during transfer)
Balance Behavior Drifting Upwards (Moisture uptake)Stable (Closed system)
Water Contamination High (up to 2-5% w/w gain)Negligible
Stoichiometry Impact Under-dosing (weighing water as drug)Accurate

Note: USP <1251> highlights that hygroscopic samples must be weighed promptly or in a gas-tight vessel to avoid these specific errors [2].

Troubleshooting & Precautions

A. Static Electricity

Hygroscopic salts are often handled in low-humidity environments (<30% RH) to protect the sample. However, low humidity generates high static electricity.[1]

  • Symptom: Balance numbers fluctuate wildly or "jump."[1][6]

  • Fix: Use an ionizing blower or a Polonium-210 anti-static strip.[1] Do not use a plastic spatula; use metal to ground the charge.

B. The "Sticky" Spatula

Piperidine salts may adhere to the spatula due to rapid surface deliquescence.

  • Fix: Use PTFE-coated spatulas.[1] If the salt is already clumping in the bottle, the material is compromised. Do not attempt to crush it inside the bottle; this generates heat and friction, further degrading the salt.

C. Drift

If the balance reading drifts downwards during Weighing by Difference, it indicates the solvent in your receiving vessel (if present) is evaporating, or the balance is not thermally equilibrated. If the reading drifts upwards, the weighing bottle cap is not tight, and the bulk stock is absorbing water.

References

  • Mettler Toledo. Proper Weighing with Laboratory Balances.[1][5] (Accessed 2023).[1] Guide on electrostatic influence and handling. [Link]

  • Lab Manager. Weighing Hygroscopic and Volatile Samples. (2010).[1] [Link]

Sources

Technical Application Note: Solvent Systems & Handling Protocols for 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a critical secondary amine building block used in the synthesis of GPCR ligands, monoamine transporter modulators, and sigma receptor agonists.[1][2] Its reactivity is defined by the piperidine nitrogen, which acts as a nucleophile in amide couplings, Sɴ2 alkylations, and reductive aminations.[2]

However, its form as a hydrochloride salt presents a specific solubility challenge: it is highly polar and ionic, rendering it insoluble in the non-polar solvents (DCM, Toluene, Et₂O) typically preferred for organic workups.[2] This guide provides a definitive solvent compatibility map and validated protocols to bridge the gap between the stable salt form and the reactive free base.[2]

Physicochemical Profile & Solubility Mapping[2]

The solubility of this compound is binary, dictated entirely by its protonation state.[2] The HCl salt requires high-dielectric solvents to dissociate the crystal lattice, whereas the free base is lipophilic.[2]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassSpecific SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Polar Protic WaterHigh (>50 mg/mL)Low (<1 mg/mL)Ideal for aqueous workups; salt dissolves immediately.[1][2]
Methanol / EthanolHigh HighExcellent for reductive amination or hydrogenation.[1][2]
Polar Aprotic DMSO / DMFHigh HighBest for reactions. Universal solvent for coupling (HATU/EDC).[1]
Acetonitrile (MeCN)ModerateHighGood for Sɴ2 reactions; may require heating for the salt.
AcetoneLowHighAvoid with primary amines (Schiff base risk), safe here but poor solubility for salt.[1]
Chlorinated Dichloromethane (DCM)Insoluble High CRITICAL: The salt will float as a solid.[1] Requires in situ neutralization (DIPEA) to dissolve.[1]
ChloroformLowHighSimilar to DCM.[1][2]
Ethers/Hydrocarbons THF / 1,4-DioxaneVery LowHighPoor solvents for the salt.[1][2] Use only if free-basing first.[1][2]
Toluene / HexanesInsoluble ModerateUsed as antisolvents to precipitate the HCl salt product.

Decision Framework: Selecting the Right Solvent System

The choice of solvent must align with the reaction mechanism.[2] The diagram below illustrates the logical flow for selecting a solvent system based on the intended transformation.

SolventSelection Start Start: 4-(3,5-Dimethoxyphenyl) piperidine HCl ReactionType Intended Reaction? Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling ReductiveAmination Reductive Amination (Aldehyde + NaBH(OAc)3) ReactionType->ReductiveAmination Alkylation SN2 Alkylation (Alkyl Halide) ReactionType->Alkylation SolventA DMF or NMP + DIPEA (In-situ Neutralization) AmideCoupling->SolventA Homogeneous Required SolventB DCM/MeOH (9:1) + Et3N (Solubility + Reactivity) ReductiveAmination->SolventB Protic Solvent Required SolventC Acetonitrile + K2CO3 (Heterogeneous) Alkylation->SolventC Base Scavenger Required

Figure 1: Solvent selection decision tree based on reaction type.[1][2] Note the requirement for base (DIPEA/Et3N/K2CO3) in all pathways to activate the piperidine.[2]

Validated Experimental Protocols

Protocol A: "In-Situ" Amide Coupling (Recommended)

Context: This method avoids a separate free-basing step, minimizing handling losses.[1][2] It uses a polar aprotic solvent (DMF) to dissolve the salt and an organic base to activate it.

Materials:

  • 4-(3,5-Dimethoxyphenyl)piperidine HCl (1.0 equiv)[1][2][3]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1]

Step-by-Step:

  • Dissolution: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (1.0 eq only). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[2]

  • Addition: Add the 4-(3,5-Dimethoxyphenyl)piperidine HCl solid directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0 eq).

    • Mechanistic Insight: The first equivalent of base activates the acid.[2] The subsequent 2.0 equivalents are required to neutralize the HCl salt (releasing the free amine) and maintain basicity for the coupling.[2]

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][4] The HCl salt peak (polar) should disappear, replaced by the less polar amide product.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or water to remove DMF.[1] Wash 1x with Sat. NaHCO₃. Dry over MgSO₄.[1]

Protocol B: Biphasic Schotten-Baumann (Acyl Chlorides)

Context: Ideal for highly reactive electrophiles like benzoyl chlorides or sulfonyl chlorides.[1][2]

Materials:

  • 4-(3,5-Dimethoxyphenyl)piperidine HCl[2][3]

  • DCM (Dichloromethane)[1][4][5]

  • 1M NaOH or Sat.[1][2] Na₂CO₃ (aqueous)[1]

Step-by-Step:

  • Biphasic Setup: Dissolve the piperidine HCl salt in the aqueous base (1M NaOH, 3.0 equiv). Ensure the pH is >12.[2]

  • Extraction (Optional but recommended): Add an equal volume of DCM. Shake vigorously. The free base will partition into the DCM layer.[2]

  • Reaction: Add the acyl chloride (diluted in minimal DCM) dropwise to the rapidly stirring biphasic mixture.

  • Completion: The reaction is usually instantaneous (<30 min). Separate the organic layer, dry, and concentrate.[2]

Troubleshooting & Stability

Hygroscopicity[1][2][6]
  • Observation: The HCl salt may clump or become sticky if exposed to humid air.[2]

  • Impact: Weighing errors leading to incorrect stoichiometry.[1][2]

  • Solution: Store in a desiccator. If the solid is sticky, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

"The Gummy Precipitate" Issue
  • Scenario: Attempting to run a reaction in pure DCM or EtOAc without enough base.[2]

  • Mechanism: The HCl salt does not dissolve; it forms a gummy oil at the bottom of the flask, preventing reaction with the electrophile.[2]

  • Fix: Add a co-solvent (MeOH or DMF) until homogeneous, or increase the equivalents of DIPEA until the solid dissolves.

Aldehyde Impurities in Alcohols[2]
  • Risk: When using Methanol/Ethanol for recrystallization or transfer.[1][2]

  • Mechanism: Trace formaldehyde/acetaldehyde in lower-grade alcohols can react with the secondary amine to form aminals or iminium ions.[1][2]

  • Prevention: Use HPLC-grade solvents or fresh bottles for sensitive steps.[1][2]

References

  • PubChem. 4-(3,5-dimethoxyphenyl)piperidine hydrochloride (Compound).[1][2][3] National Library of Medicine.[2] Accessed October 2023.[2] [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (General reference for HATU/DIPEA protocols). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-(3,5-dimethoxyphenyl)piperidine hydrochloride?

A: Impurities can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation products. Common culprits include residual reagents from the reduction of a corresponding pyridine or the reductive amination process. You may also encounter N-alkylated or acylated byproducts if reactive species are present.[1] Furthermore, piperidine derivatives can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.[1][2]

Q2: My purified 4-(3,5-dimethoxyphenyl)piperidine hydrochloride has a yellow or brownish tint. What causes this and is it acceptable for my next step?

A: A yellow or brown discoloration is typically a sign of oxidation products.[1][2] The piperidine ring system can be susceptible to slow air oxidation. For many applications, a slight off-white or pale yellow color may not interfere with subsequent reactions. However, for applications requiring high purity, such as in late-stage drug development or for analytical standards, this discoloration indicates the presence of impurities that should be removed. The usability of the material depends entirely on the sensitivity of your specific application.[1]

Q3: What is the recommended primary purification method for this compound?

A: For a crystalline solid like a hydrochloride salt, recrystallization is the most effective and scalable method of purification.[3][4] It excels at removing small amounts of impurities that have different solubility profiles from the desired product. The key is selecting an appropriate solvent or solvent system in which the compound is highly soluble when hot but sparingly soluble when cold.[3]

Q4: How should I properly store purified 4-(3,5-dimethoxyphenyl)piperidine hydrochloride to maintain its purity?

A: To prevent degradation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to minimize exposure to oxygen.[2] It should also be protected from light and stored in a cool, dry place. Piperidine hydrochloride salts are often hygroscopic, so protection from moisture is also critical.[5][6]

Q5: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and can detect impurities with different chemical structures, although it is less sensitive for very minor impurities.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the number of components in a sample.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-(3,5-dimethoxyphenyl)piperidine hydrochloride.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Incorrect Solvent Choice: The compound has significant solubility in the solvent even at low temperatures. 2. Excessive Solvent: Too much solvent was used, keeping a large portion of the product dissolved in the mother liquor.[3] 3. Premature Crystallization: The product crystallized in the funnel during hot filtration.1. Conduct a Solvent Screen: Test solubility in a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixtures). The ideal solvent dissolves the compound when hot but not when cold.[9] 2. Use Minimal Hot Solvent: Add the hot recrystallization solvent portion-wise until the compound just dissolves. This ensures the solution is saturated.[3] 3. Preheat Equipment: Use a pre-heated filter funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" During Cooling 1. Supersaturation: The solution is too concentrated, or cooling is too rapid. 2. Low Melting Point Impurities: The presence of impurities can depress the melting point of the solid, causing it to separate as a liquid. 3. Inappropriate Solvent: The boiling point of the solvent may be too low.1. Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation. 3. Consider a Pre-Purification Step: If impurities are the issue, perform an acid-base extraction or pass the material through a short plug of silica gel before recrystallization.
Persistent Impurities in Final Product 1. Co-crystallization: The impurity has a similar structure and solubility profile, causing it to incorporate into the crystal lattice of your product. 2. Inadequate Washing: The mother liquor, which contains dissolved impurities, was not completely removed from the crystal surfaces.1. Change the Solvent System: Recrystallize from a different solvent or solvent pair. This can alter the solubility characteristics and disrupt co-crystallization. 2. Wash Thoroughly with Cold Solvent: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor.[10]
Compound Fails to Crystallize 1. Solution is Not Saturated: The solution is too dilute. 2. High Level of Impurities: Significant amounts of impurities can inhibit crystal formation. 3. Amorphous Solid Formation: The compound may be forming a non-crystalline, amorphous solid.1. Concentrate the Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization. 3. Try an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent," like diethyl ether or hexane if you used an alcohol) to a dissolved solution of your compound until turbidity is observed, then cool.

Decision-Making & Workflow Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting workflows.

start Crude Product 4-(3,5-Dimethoxyphenyl)piperidine HCl purity_check1 Assess Purity (TLC/HPLC/NMR) start->purity_check1 recrystallize Primary Purification: Recrystallization purity_check1->recrystallize Minor Impurities acid_base Pre-Purification: Acid-Base Extraction purity_check1->acid_base Significant Impurities or Oily Product high_purity High Purity? recrystallize->high_purity final_product Final Product: Dry and Characterize high_purity->final_product Yes troubleshoot Troubleshoot Purification high_purity->troubleshoot No troubleshoot->acid_base Try Pre-Purification chromatography Alternative: Chromatography of Free Base troubleshoot->chromatography Persistent Impurities acid_base->recrystallize chromatography->recrystallize After converting back to HCl salt

Caption: A decision-making workflow for selecting a purification method.

start Recrystallization Fails (Oiling out, No Crystals, etc.) check_conc Is solution concentrated enough? start->check_conc concentrate Concentrate Solution check_conc->concentrate No check_cooling Was cooling too rapid? check_conc->check_cooling Yes concentrate->check_cooling slow_cool Allow Slow Cooling (Insulate Flask) check_cooling->slow_cool Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No induce_crystal Induce Crystallization (Scratch/Seed) slow_cool->induce_crystal solvent_screen Perform Solvent Screen check_solvent->solvent_screen No check_solvent->induce_crystal Yes re_evaluate Re-evaluate Purification Strategy (See Decision Workflow) solvent_screen->re_evaluate induce_crystal->re_evaluate Still Fails

Caption: Troubleshooting guide for recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

This protocol describes a standard recrystallization procedure. Isopropanol is often a good starting point for piperidine hydrochloride salts, but the optimal solvent must be determined experimentally.[4]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., isopropanol, ethanol, or acetonitrile) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is poorly soluble, heat the test tube. The ideal solvent will dissolve the compound completely upon heating but will result in crystal formation upon cooling.

  • Dissolution: Place the crude 4-(3,5-dimethoxyphenyl)piperidine hydrochloride in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Heating and Addition of Solvent: Heat the flask on a hot plate and bring the chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask containing the crude solid in small portions while stirring, until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a pre-heated clean Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature, until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic organic impurities. It involves converting the hydrochloride salt to its free-base form, which is soluble in organic solvents, allowing aqueous-soluble impurities to be washed away.

  • Dissolution: Dissolve the crude 4-(3,5-dimethoxyphenyl)piperidine hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH solution) with stirring until the pH is >10. The free base may precipitate or form an oil.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free base is organic-soluble and will move into the organic layer.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The 4-(3,5-dimethoxyphenyl)piperidine hydrochloride will precipitate out as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

  • Final Polish: The product from this procedure can be further purified by recrystallization as described in Protocol 1 for optimal purity.

References

  • Safety Data Sheet - Piperidine Hydrochloride. (2024, January 2). Jubilant Ingrevia Limited. Retrieved February 14, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved February 14, 2026, from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 4-(3,5-dimethoxyphenyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org. Retrieved February 14, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved February 14, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 14, 2026, from [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, February 15). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting solubility issues with 4-(3,5-Dimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility for 4-(3,5-Dimethoxyphenyl)piperidine HCl

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 4-(3,5-Dimethoxyphenyl)piperidine HCl . While piperidine hydrochloride salts are generally water-soluble, the addition of the lipophilic 3,5-dimethoxyphenyl moiety creates a "push-pull" system—a hydrophilic cationic head (piperidine N) and a lipophilic tail (dimethoxy-phenyl).[1][2][3]

This duality often leads to unexpected precipitation in high-salt buffers (PBS) or cell culture media, despite the compound being an HCl salt.[1][3]

Physicochemical Snapshot
PropertyDataImplication
Molecular Weight ~257.76 g/mol Small molecule, typically high permeability.[1][4]
Form Hydrochloride Salt (HCl)Ionic solid; hygroscopic.[3]
pKa (Calculated) ~9.5 - 10.5 (Piperidine N)Protonated (+ charge) at pH 7.[1][3]4. Deprotonates > pH 9.[1][3]
LogP (Predicted) ~2.0 - 2.5Moderately lipophilic; requires organic co-solvent for high conc.[1][3]

Solubility Troubleshooting (Q&A)

Q1: "I purchased the HCl salt, but it is not dissolving completely in my PBS buffer. Isn't it supposed to be water-soluble?"

A: This is a classic case of the Common Ion Effect .[1][2][3]

  • The Mechanism: Your compound dissolves by dissociating into the piperidinium cation and the chloride anion (

    
    ).[3] Phosphate Buffered Saline (PBS) already contains a high concentration of chloride ions (~137 mM NaCl).[3]
    
  • The Problem: According to the solubility product principle (

    
    ), adding more 
    
    
    
    shifts the equilibrium toward the solid precipitate form.[3]
  • The Fix:

    • Dissolve the compound in pure water (Milli-Q) first to create a concentrated stock.[1][3]

    • Dilute this aqueous stock into your buffer.[1][3]

    • Alternatively, use a low-salt buffer (e.g., 10mM Phosphate buffer without NaCl) if your assay permits.[1][3]

Q2: "My compound precipitates immediately when I spike my DMSO stock into cell culture media."

A: You are experiencing "Solvent Shock" (Dilution Shock) .[1][3]

  • The Mechanism: When a droplet of DMSO (highly solubilizing) hits the aqueous media, the DMSO diffuses away rapidly.[3] The local concentration of the lipophilic compound spikes, and water molecules form a hydration shell that excludes the hydrophobic dimethoxyphenyl group, forcing it to aggregate before it can disperse.[3]

  • The Fix: Use the Step-Wise Dilution Protocol (see Section 3). Never add 100% DMSO stock directly to static media.[1][3]

Q3: "Can I heat the solution to get it to dissolve?"

A: Proceed with caution.

  • Guidance: Mild warming (up to 40°C) is acceptable for short periods to aid dissolution in DMSO or water.[3]

  • Warning: Do not boil. While the piperidine ring is stable, the ether linkages (methoxy groups) can be susceptible to hydrolysis or oxidation under extreme conditions, though they are generally robust.[3] Sonicate instead of heating whenever possible.[1][3]

Q4: "How stable is the stock solution?"

A:

  • DMSO Stock: Stable for 3-6 months at -20°C. Store in aliquots to avoid freeze-thaw cycles. DMSO is hygroscopic; absorbed water can cause the compound to precipitate inside the freezer over time.[1][3]

  • Aqueous Stock: Unstable long-term.[1][2][3] Prepare fresh or use within 24 hours. The free amine (if pH shifts) can oxidize.[3]

Technical Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Target: 10 mM - 50 mM Stock

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic and will absorb atmospheric water, making your weight inaccurate.

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.[1][3]

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete solubilization.[1][3]

Protocol B: The "Step-Down" Dilution Method (Prevention of Shock)

Use this when moving from DMSO stock to Aqueous Assay Media.[1][2]

  • Prepare Intermediate: Dilute your high-concentration DMSO stock (e.g., 10 mM) 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water or Ethanol).[1][3]

    • Result: 1 mM solution in 50% DMSO.[1][3]

  • Secondary Dilution: Dilute the Intermediate 1:10 into your assay buffer/media while vortexing the buffer.

    • Result: 100 µM solution in 5% DMSO.[1][3]

  • Final Dilution: Dilute to final assay concentration (e.g., 10 µM).

    • Why this works: This gradual gradient prevents the rapid exclusion of the hydrophobic moiety that occurs during a 1:1000 single-step drop.[1][2][3]

Visual Troubleshooting Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on assay requirements and compound concentration.

SolventSelection Start Start: Dissolve 4-(3,5-Dimethoxyphenyl)piperidine HCl CheckConc Target Concentration? Start->CheckConc HighConc High (>10 mM) CheckConc->HighConc Stock Prep LowConc Low (<1 mM) CheckConc->LowConc Direct Use SelectDMSO Use 100% DMSO (Anhydrous) HighConc->SelectDMSO CheckSalt Is Buffer High Salt? (PBS, NaCl >100mM) LowConc->CheckSalt Yes Yes CheckSalt->Yes Avoid Common Ion Effect No No CheckSalt->No PureWater Dissolve in Pure Water first, then dilute DirectBuffer Direct Dissolution in Buffer (Monitor for Precipitate) Yes->PureWater No->DirectBuffer

[1][2][3]

Figure 2: Mechanism of Precipitation & Mitigation

Caption: Visualizing the Common Ion Effect and Dilution Shock pathways.

PrecipitationMech Compound Compound-HCl (Solid) Dissolved R-NH3+ (aq) + Cl- (aq) Compound->Dissolved Water Equilibrium Equilibrium Shift (Le Chatelier) Dissolved->Equilibrium Add to PBS PBS PBS Buffer (High [Cl-]) PBS->Equilibrium Supplies Excess Cl- Precipitate Precipitate Forms (R-NH3Cl Solid) Equilibrium->Precipitate Ksp Exceeded

Summary Data Table: Solubility Estimates

Solvent SystemSolubility Estimate (25°C)Notes
DMSO (Anhydrous) > 50 mg/mLRecommended Stock. Ideal for long-term storage.[1][2][3]
Ethanol (100%) > 20 mg/mLGood alternative if DMSO is toxic to cells.[3]
Water (Milli-Q) ~ 10-20 mg/mLGood for immediate use.[1][2][3] pH will be slightly acidic.[1][3]
PBS (pH 7.4) < 1 mg/mLRisk Zone. High salt reduces solubility drastically.[3]
0.1 M HCl > 50 mg/mLAcid helps maintain protonation and solubility.[1][3]
0.1 M NaOH InsolubleConverts to Free Base (oily/solid precipitate).[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18986577, 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride. Retrieved February 14, 2026 from [Link](Note: Structural analog used for physicochemical property extrapolation).[3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties Guide. [Link]

Sources

Removing impurities from 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-35DMP-HCl Status: Active Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride . This compound is a critical pharmacophore, often serving as an intermediate in the synthesis of acetylcholinesterase inhibitors (similar to Donepezil) and other CNS-active agents.

Because this molecule is typically synthesized via a Grignard addition followed by dehydration and hydrogenation, it carries a specific "fingerprint" of impurities. This guide addresses the removal of these specific contaminants to achieve pharmaceutical-grade purity (>99.5%).

Module 1: Impurity Profiling (The Diagnosis)

Before selecting a protocol, identify your impurity profile.[1] The 3,5-dimethoxy substitution pattern makes this molecule electron-rich, rendering it susceptible to oxidation and demethylation.

Impurity TypeOriginDetection (LCMS/NMR)Physical Symptom
Tetrahydropyridine Incomplete hydrogenation of the alkene intermediate.M-2 peak (Mass ~219 vs 221). Olefinic protons in NMR (~6.0 ppm).Sticky/Gummy solid; lowers melting point.
Phenolic Byproducts Demethylation of methoxy groups due to excessive acid/heat.M-14 peak . Broad OH stretch in IR.Pink or Brown discoloration.
Biaryl Species Wurtz coupling during Grignard reagent preparation.[2]Non-polar peaks; no amine functionality.Oily residue; does not dissolve in water.
Inorganic Ash Residual Magnesium (Grignard) or Palladium (Catalyst).ROI (Residue on Ignition) test.Grey/Black specks; hazy solution in water.

Module 2: Purification Protocols

Protocol A: The Acid-Base "Swing" (Primary Cleanup)

Use this if your sample is colored (brown/pink) or contains non-basic organic impurities (biaryls).

Principle: This method exploits the basicity of the piperidine nitrogen. Neutral impurities will not migrate into the aqueous acid phase, and phenolic impurities (weakly acidic) will be removed during the basic wash.

Workflow Diagram:

AcidBaseSwing Start Impure HCl Salt Sample Freebase Step 1: Free-basing Suspend in DCM/EtOAc Add 1M NaOH (pH > 12) Start->Freebase PhaseSep Step 2: Phase Separation Freebase->PhaseSep OrgLayer Organic Layer (Contains Product + Neutrals) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard Salts/Phenolates) PhaseSep->AqLayer Waste AcidWash Step 3: Acid Extraction Extract Org. with 1M HCl OrgLayer->AcidWash AqAcid Aqueous Acid Layer (Contains Product Salt) AcidWash->AqAcid OrgWaste Organic Waste (Discard Biaryls/Neutrals) AcidWash->OrgWaste Waste FinalBasify Step 4: Final Basification Add NaOH to Aq. Layer Extract into pure EtOAc AqAcid->FinalBasify SaltForm Step 5: Salt Formation Dry (Na2SO4) -> Add HCl in Et2O/IPA FinalBasify->SaltForm

Caption: Logical flow for removing non-basic and phenolic impurities via pH manipulation.

Step-by-Step:

  • Suspend the impure salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Add 1M NaOH solution until the aqueous layer pH > 12. Shake vigorously.

  • Separate layers. The product is now in the organic layer (as a freebase).

    • Note: The high pH ensures any phenolic impurities are deprotonated (becoming phenolate salts) and stay in the water.

  • Wash the organic layer with brine, then dry over Sodium Sulfate (

    
    ).
    
  • Filter and evaporate to obtain the clean freebase oil.

  • Re-form Salt: Dissolve the oil in minimal dry Ethanol (EtOH) or Isopropanol (IPA). Add HCl (4M in Dioxane or Ether) dropwise at 0°C.

Protocol B: Recrystallization (The Polish)

Use this for removing the "Tetrahydropyridine" impurity (M-2) and trace isomers.

The Solvent System: 4-Arylpiperidine HCl salts typically crystallize well from Isopropanol (IPA) or Ethanol/Ether mixtures.

  • Dissolution: Place the crude HCl salt in a flask. Add Isopropanol (IPA) (approx. 5-10 mL per gram).

  • Reflux: Heat to boiling (

    
    ). If the solid does not dissolve, add Methanol (MeOH)  dropwise until clear.
    
    • Critical: Do not boil excessively. Prolonged heat can degrade the dimethoxy ether linkages.

  • Cooling: Remove from heat. Let it cool to room temperature slowly.

  • Nucleation: If no crystals form, scratch the glass or add a seed crystal.

  • Freezing: Place in a fridge (

    
    ) for 4-12 hours.
    
  • Filtration: Filter the white needles. Wash with cold Acetone or Diethyl Ether.

Module 3: Troubleshooting (FAQ)

Q1: My product has a persistent pink/red hue. How do I remove it?

Diagnosis: This is likely a "quinone-like" oxidation product derived from demethylated phenols. Solution:

  • Perform Protocol A (Acid-Base Swing) . Ensure the basic wash is at pH > 12 to trap phenols in the water.

  • If color persists in the freebase, treat the organic solution with Activated Carbon (charcoal) for 30 minutes at room temperature, then filter through Celite before re-forming the salt.

Q2: I see an M-2 impurity (Mass 219) that won't recrystallize out.

Diagnosis: This is the Tetrahydropyridine intermediate. It co-crystallizes because it fits into the same lattice as the piperidine. Solution: Recrystallization is often ineffective for >5% contamination.

  • Chemical Fix: Dissolve the sample in Ethanol/Acetic Acid. Add 10% Pd/C and hydrogenate (balloon pressure) for 4 hours. This converts the impurity into the product.

  • Workup: Filter off catalyst, evaporate, and recrystallize (Protocol B).

Q3: The solid is "oiling out" instead of crystallizing.

Diagnosis: The solvent is too polar, or the sample is wet. Solution:

  • Re-dissolve the oil in the hot solvent (IPA).

  • Add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.

  • Re-heat to clarify, then cool very slowly.

Decision Tree: Which Path to Take?

TroubleshootingTree Issue Observed Issue Color Pink/Brown Color Issue->Color M2 M-2 Impurity (LCMS) Issue->M2 Sticky Sticky/Oily Solid Issue->Sticky Action1 Acid/Base Swing (Protocol A) Color->Action1 Action2 Hydrogenation + Recrystallization M2->Action2 Action3 Dry Sample + Add Anti-solvent (Ether) Sticky->Action3

Caption: Rapid diagnostic tree for selecting the correct purification strategy.

References

  • BenchChem. (2025).[2] Technical Support: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from

  • National Institutes of Health (NIH). (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Hot Filtration Protocols.[3] Retrieved from

  • Royal Society of Chemistry. (2026). Tetrahydropyridines: A recent update for their multicomponent synthesis.[4] Retrieved from

  • ChemScene. (n.d.). 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride Product Data. Retrieved from

Sources

Resolving hygroscopicity problems with piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Deliquescence Issues

Introduction: The "Wet Cake" Paradox

You are likely here because your piperidine hydrochloride (HCl) salt—expected to be a pristine white solid—has turned into a sticky gum on the filter, clogged your hopper, or deliquesced into a puddle on the benchtop.

The Root Cause: Piperidine scaffolds are secondary amines with high basicity (


). While HCl is the standard "first-pass" salt due to physiological acceptability, the resulting crystal lattice often possesses high charge density and unsatisfied hydrogen-bonding potential. This creates a thermodynamic drive to absorb atmospheric moisture to lower the system's free energy, leading to hygroscopicity .

This guide provides a tiered troubleshooting approach: from immediate handling fixes to fundamental material re-engineering.

Module 1: Diagnosis & Classification

Is it the molecule, or is it the environment?

Q: How do I definitively classify the hygroscopicity of my salt?

A: Visual inspection is subjective. You must quantify the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS) .

Protocol: DVS Standard Operating Procedure

  • Sample Prep: Load 10–20 mg of sample into the DVS pan.

  • Drying Cycle: Equilibrate at 0% RH (or ambient) to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp humidity from 0% to 90% RH in 10% steps.

  • Equilibrium Criteria:

    
     per minute before advancing to the next step.
    
  • Desorption Scan: Ramp back down to 0% RH to check for hysteresis (hydrate formation).

Data Interpretation Table (EP/USP Standard)

ClassificationMass Increase (at 80% RH, 25°C)Operational Implication
Non-Hygroscopic < 0.2%Standard handling allowed.
Slightly Hygroscopic 0.2% – 2.0%Standard packaging; avoid prolonged open exposure.
Hygroscopic 2.0% – 15.0%Requires humidity control (<40% RH).
Very Hygroscopic > 15.0%Requires glovebox/inert isolation.
Deliquescent LiquefiesMaterial Failure. Must switch salt or form.
Module 2: Immediate Mitigation (Process Engineering)

I cannot change the salt form right now. How do I manufacture this batch?

Q: My filter cake turns to goo during filtration. How do I isolate it?

A: The interaction between the HCl salt, residual solvent, and atmospheric moisture is lowering the glass transition temperature (


) of the surface, causing "gumming."

Troubleshooting Protocol: The "Schlenk" Isolation

  • Switch Solvents: Avoid lower alcohols (MeOH, EtOH) if possible, as they are hygroscopic. Use Isopropanol (IPA) or Ethyl Acetate (EtOAc) .

  • Inert Filtration: Do not use a standard Buchner funnel. Use a Schlenk frit or a pressure filter under positive Nitrogen/Argon pressure.

  • Wash Strategy: Wash with an anhydrous, low-polarity solvent (e.g., Diethyl Ether or MTBE) to strip high-boiling solvents.

  • Drying: Transfer immediately to a vacuum oven.

    • Critical Step: If the material is amorphous, ramp temperature slowly to avoid melting. Keep

      
      .
      
Q: The solid is dry, but clogs the milling equipment.

A: This is triboelectric charging combined with surface moisture uptake.

  • Solution: Add 0.5% – 1.0% Colloidal Silicon Dioxide (e.g., Aerosil 200) as a glidant before milling. This coats the particle surface and acts as a "moisture scavenger" to keep the bulk flowable.

Module 3: Root Cause Resolution (Material Science)

The HCl salt is unworkable. What are my alternatives?

Q: Which counter-ions work best for piperidines?

A: You must lower the crystal lattice energy or increase the hydrophobicity of the anion.

The Salt Selection Hierarchy

  • First Line (Carboxylates): Switch to Fumarate , Succinate , or Maleate .

    • Why? These dicarboxylic acids can form bidentate hydrogen bonds with the piperidine nitrogen, creating a robust, "interlocked" lattice that excludes water.

  • Second Line (Sulfonates): Switch to Besylate or Tosylate .

    • Why? The large hydrophobic aromatic ring provides steric bulk that repels water.

  • The "Hydrate" Gambit: paradoxically, adding water can fix the problem.

    • Example:Paroxetine HCl . The anhydrate is hygroscopic. The Hemihydrate is thermodynamically stable and non-hygroscopic.

    • Action: Attempt recrystallization in solvent/water mixtures (e.g., 95:5 IPA:Water) to hunt for a stable hydrate.

Visualizing the Decision Logic

SaltSelectionStrategy Start Problem: Piperidine HCl is Hygroscopic DVS_Check Step 1: Run DVS Check Hysteresis Start->DVS_Check Hysteresis_Yes Hysteresis Detected? (Kinetic Hydrate) DVS_Check->Hysteresis_Yes Loop observed Hysteresis_No No Hysteresis (Surface Adsorption) DVS_Check->Hysteresis_No Reversible uptake Hydrate_Screen Screen for Stable Hydrate (e.g., Paroxetine HCl Hemihydrate) Hysteresis_Yes->Hydrate_Screen CounterIon_Screen Initiate Salt Switch Hysteresis_No->CounterIon_Screen Option_A Option A: Carboxylates (Fumarate/Succinate) *Best for H-Bonding* CounterIon_Screen->Option_A Option_B Option B: Sulfonates (Besylate/Tosylate) *Best for Hydrophobicity* CounterIon_Screen->Option_B

Figure 1: Decision matrix for remediation of hygroscopic salts. Note the branch for hydrate screening, which is often overlooked.

Module 4: Experimental Protocols
Protocol: Salt Disproportionation Screen

Use this to verify if your salt is breaking down in humidity.

Objective: Determine if atmospheric moisture is causing the HCl salt to revert to the free base (disproportionation).[1]

  • Exposure: Store 500 mg of Piperidine HCl salt in a humidity chamber at 75% RH / 40°C for 24 hours.

  • Analysis (XRPD): Run X-Ray Powder Diffraction.

    • Look for: Disappearance of salt peaks and appearance of "Free Base" reference peaks.

  • Analysis (pH): Dissolve a small amount of the exposed solid in water.

    • Result: If pH is higher than the theoretical salt pH, HCl has been lost as gas (common in loose crystal lattices), leaving free base behind.

Table: Recommended Solvents for Recrystallization
Solvent SystemPolarityUse Case for Piperidine Salts
Isopropanol (IPA) MediumStandard. Good balance of solubility/yield.
EtOAc / Ethanol (9:1) MediumReduces solubility compared to pure EtOH.
Acetone MediumGood for crystallizing out impurities, but watch for solvates.
Acetonitrile HighExcellent for polar salts; often produces denser crystals.
Toluene LowAntisolvent. Use to force precipitation of hydrophobic salts (Besylates).
References
  • European Pharmacopoeia (Ph.[2] Eur.). 5.[3][4]11. Characters Section in Monographs. (Standard for hygroscopicity classification).[2][5] Link

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems.[5]Link

  • Morris, K. R., et al. "An integrated approach to the selection of optimal salt form for a new drug candidate." International Journal of Pharmaceutics, 105(3), 209-217. (Foundational text on salt selection criteria). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Pharmaceutical Salts: Properties, Selection, and Use.[6][7][8] Wiley-VCH. (The authoritative handbook for counter-ion properties). Link

  • FDA Guidance for Industry. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Regulatory guidelines on solid state control). Link

Sources

Minimizing side reactions during 4-(3,5-Dimethoxyphenyl)piperidine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the derivatization of 4-(3,5-dimethoxyphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. My aim is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic routes effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I'm seeing significant N-alkylation of my piperidine starting material when attempting acylation. How can I improve the selectivity for N-acylation?

This is a classic issue of competing reaction pathways. The piperidine nitrogen is a potent nucleophile, and if your reaction conditions are not finely tuned, over-alkylation can become a major side reaction, especially if your acylating agent has any alkyl halide impurities or if the reaction generates electrophilic species.

Troubleshooting Steps:

  • Reagent Purity: Ensure your acylating agent (e.g., acyl chloride, anhydride) is of the highest purity. Trace amounts of corresponding alkyl halides can lead to undesired N-alkylation.

  • Base Selection: The choice of base is critical. For N-acylations, non-nucleophilic, sterically hindered bases are preferred.

    • Recommended: Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging the acid byproduct (e.g., HCl) without competing as nucleophiles.

    • Avoid: Triethylamine (TEA) can sometimes contain diethylamine as an impurity, which can also react. Pyridine, while a common choice, can sometimes facilitate side reactions.

  • Solvent Choice: Aprotic solvents are generally best for these reactions.

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF). These solvents will not participate in the reaction and effectively solvate the reactants.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the generally faster acylation reaction over the typically slower alkylation.

Table 1: Base Selection for N-Acylation of 4-(3,5-Dimethoxyphenyl)piperidine

BasepKa of Conjugate AcidNucleophilicityRecommended Use
DIPEA~10.7LowExcellent for scavenging acid without competing.
2,6-Lutidine~6.7LowGood alternative, especially for sensitive substrates.
Triethylamine~10.7ModerateUse with caution; check purity.
Pyridine~5.2ModerateCan sometimes act as a nucleophilic catalyst; monitor for side products.
Q2: My reaction to introduce a substituent at the 4-position of the piperidine ring is resulting in a complex mixture. What could be going wrong?

Direct functionalization at the 4-position of an existing 4-arylpiperidine can be challenging and is often not the most efficient synthetic strategy. If you are attempting a reaction like a Friedel-Crafts acylation on the dimethoxyphenyl ring, you may be encountering issues with regioselectivity and piperidine ring-opening under acidic conditions.

Root Cause Analysis:

  • Harsh Acidic Conditions: Strong Lewis acids (e.g., AlCl₃) or Brønsted acids can protonate the piperidine nitrogen, and under forcing conditions, can even promote ring-opening or rearrangement.

  • Regioselectivity: The two methoxy groups on the phenyl ring are strong ortho-, para-directing groups. This means that electrophilic aromatic substitution will be directed to the positions ortho and para to them. The position para to one methoxy group is ortho to the other, making it the most likely site of substitution. However, substitution at the other available ortho position can also occur, leading to a mixture of isomers.

Recommended Alternative Strategy: A Convergent Synthetic Approach

A more robust method is to construct the 4-arylpiperidine ring with the desired substituent already in place on the aromatic ring. This avoids issues with direct functionalization.

Experimental Workflow: Convergent Synthesis

A 1-Bromo-3,5-dimethoxybenzene B Grignard Formation (Mg, THF) A->B Step 1 C 3,5-Dimethoxyphenylmagnesium bromide B->C D Addition to 1-benzyl-4-piperidone C->D Step 2 E Tertiary Alcohol Intermediate D->E F Dehydration & Reduction (e.g., H2, Pd/C) E->F Step 3 G 4-(3,5-Dimethoxyphenyl)piperidine F->G

Caption: Convergent synthesis of the core scaffold.

Troubleshooting Guide: Minimizing Side Reactions

Problem 1: O-Demethylation of the Methoxy Groups

During reactions that require harsh acidic or nucleophilic conditions, one or both of the methoxy groups on the phenyl ring can be cleaved, leading to the formation of phenolic byproducts.

Mechanistic Insight:

  • Acid-Catalyzed Cleavage: Strong acids like HBr or BBr₃ are classic reagents for cleaving methyl ethers. The ether oxygen is protonated, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group (an SN2 reaction).

  • Nucleophilic Cleavage: Certain strong nucleophiles, particularly at elevated temperatures, can also effect demethylation.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: If a Lewis acid is required, consider milder alternatives to AlCl₃ or BBr₃, such as ZnCl₂ or FeCl₃, and use stoichiometric amounts rather than a large excess.

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy demethylation pathway.

  • Protecting Group Strategy: If harsh conditions are unavoidable, consider replacing the methoxy groups with a more robust protecting group, such as a benzyl ether, which can be removed under different conditions (e.g., hydrogenolysis).

Problem 2: Piperidine Ring Oxidation

In the presence of certain oxidizing agents, the piperidine ring can be oxidized to the corresponding piperideine or even the pyridine derivative.

Causality:

This is most common when attempting reactions on the aryl ring that involve oxidative conditions, or if residual oxidants are present from a previous step.

Prevention Protocol:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if transition metal catalysts are used.

  • Choice of Reagents: Be mindful of the oxidizing potential of all reagents in your reaction mixture. For example, when performing a reaction on the aryl ring, choose conditions that are known to be compatible with secondary amines.

  • Sequential Functionalization: It is often best to perform any necessary oxidations on the aromatic ring before constructing the piperidine ring.

Troubleshooting Decision Tree

Start Side Reaction Observed Q1 Is the major impurity... an N-alkylated product? Start->Q1 A1 Refine N-Acylation: - Use DIPEA or 2,6-lutidine - Lower reaction temperature - Check acylating agent purity Q1->A1 Yes Q2 ...a phenolic (demethylated) species? Q1->Q2 No End Reaction Optimized A1->End A2 Protect Methoxy Groups: - Avoid strong acids (BBr3, HBr) - Use milder Lewis acids - Keep temperature low Q2->A2 Yes Q3 ...an oxidized piperidine product? Q2->Q3 No A2->End A3 Control Redox Conditions: - Run under inert atmosphere - Choose non-oxidizing reagents - Consider synthetic route order Q3->A3 Yes A3->End

Stability of 4-(3,5-Dimethoxyphenyl)piperidine HCl in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 4-(3,5-Dimethoxyphenyl)piperidine HCl (Solution Stability) Ticket ID: #STAB-435-DMP Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the solution stability of 4-(3,5-Dimethoxyphenyl)piperidine HCl . As this specific intermediate lacks extensive public shelf-life data compared to marketed drugs, this guide synthesizes chemical principles with standard pharmaceutical stability protocols (ICH Q1A) to provide a robust handling framework.[1]

The Bottom Line: This compound is moderately stable in solution but possesses two specific vulnerabilities:

  • Oxidative Instability: The electron-rich 3,5-dimethoxybenzene ring is susceptible to oxidation (yellowing).[1]

  • pH-Dependent Solubility: As an HCl salt, it risks precipitation in basic buffers (pH > 8.[1]5) due to free-base conversion.[1]

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot stability, you must understand the degradation mechanisms specific to this structure.[1]

1.1 Vulnerability Analysis

  • The Piperidine Ring: Secondary amines are generally stable but can undergo slow N-oxidation in the presence of peroxides (often found in aged PEG or Tween formulations).[1]

  • The 3,5-Dimethoxyphenyl Group: This is the critical weak point. The methoxy groups are electron-donating, activating the benzene ring. This makes it prone to electrophilic aromatic substitution or radical oxidation, potentially leading to quinone-like species which cause solution discoloration (yellow/brown tint).[1]

1.2 Degradation Pathway Visualization The following diagram illustrates the primary risks you must control.

DegradationPathways Compound 4-(3,5-Dimethoxyphenyl) piperidine HCl NOxide N-Oxide Impurity Compound->NOxide Slow N-Oxidation Quinone Quinone/Colored Species Compound->Quinone Ring Oxidation (Yellowing) Precip Free Base Precipitation Compound->Precip Deprotonation Oxidation Oxidative Stress (Air/Peroxides) Oxidation->NOxide Oxidation->Quinone Light UV/Vis Light (Photolysis) Light->Quinone Accelerates Base Basic pH (>8.5) (Buffer) Base->Precip

Figure 1: Primary degradation and physical instability pathways. Note that "Yellowing" is a key visual indicator of ring oxidation.[1]

Module 2: Troubleshooting Solubility & Preparation

User Question: "I dissolved the HCl salt in PBS (pH 7.4), but it clouded up after 2 hours. Why?"

Technical Diagnosis: This is likely a Solubility-pH Mismatch .[1]

  • Mechanism: The pKa of the piperidine nitrogen is approximately 10–11.[1] The HCl salt is acidic.[1] When you dilute into PBS, the buffering capacity forces the pH toward 7.[1]4. While usually safe, if your concentration is high (>10 mM), the equilibrium shifts enough to generate the hydrophobic free base, which crashes out.[1]

Corrective Protocol:

Solvent SystemMax Recommended Conc.Stability RiskNotes
DMSO (Anhydrous) >50 mMLowPreferred stock solvent. Hygroscopic; keep sealed.
Water (Milli-Q) ~20-50 mMMediumAcidic pH maintains solubility. Susceptible to microbial growth.[1]
PBS (pH 7.4) <5 mMHigh (Precipitation)Prepare fresh.[1] Do not store.
Ethanol ~10-20 mMMedium (Evaporation)Good for cellular assays; seal tightly to prevent concentration shifts.[1]

Step-by-Step Solubilization Guide:

  • Primary Stock: Dissolve the HCl salt in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).[1]

  • Storage: Aliquot this DMSO stock into amber vials and store at -20°C or -80°C.

  • Working Solution: Dilute the DMSO stock into your aqueous buffer immediately before use.

    • Tip: Keep final DMSO concentration <0.1% to avoid cellular toxicity, unless your assay tolerates higher.[1]

Module 3: Storage & Handling FAQs

Q: Can I freeze-thaw the DMSO stock solution? A: Limit this to 3 cycles maximum .

  • Reasoning: DMSO is hygroscopic.[1] Every time you open the vial cold, it pulls in atmospheric water.[1] Water in DMSO lowers the solubility of lipophilic compounds and can accelerate hydrolysis (though less relevant for this ether/amine structure).[1]

  • Best Practice: Use "Single-Use Aliquots." If you need 10 µL per experiment, freeze 15 µL aliquots.

Q: My solution turned slightly yellow. Is it ruined? A: It is compromised.[1]

  • Cause: The yellowing indicates the formation of oxidation byproducts (quinones or conjugated systems) from the dimethoxybenzene ring.[1]

  • Action: Discard. The biological activity of these oxidation products is unknown and could interfere with your data (especially in fluorescence assays).[1]

Q: Is it light sensitive? A: Yes. Treat all electron-rich aromatic systems as light-sensitive.

  • Protocol: Store in amber glass vials or wrap clear tubes in aluminum foil. Never leave on the benchtop under fluorescent lights for extended periods.[1]

Module 4: Analytical Validation (Self-Check)

Do not rely on assumptions. If you are storing a stock solution for >3 months, validate it using this HPLC method.

Recommended HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/backbone) and 280 nm (aromatic ring).[1]

Validation Logic Flow:

ValidationLogic Start Thaw Stock Solution Visual Visual Inspection: Clear & Colorless? Start->Visual HPLC Run HPLC (UV 280nm) Visual->HPLC Yes Decision1 Discard Visual->Decision1 No (Yellow/Precip) Decision2 Check Purity Area % HPLC->Decision2 Pass PASS: Use for Assay Decision2->Pass >98% Fail FAIL: Re-purify or Discard Decision2->Fail <95% or New Peaks

Figure 2: Decision tree for validating stored stock solutions.

References

  • PubChem Compound Summary. 4-(3,5-dimethoxyphenyl)piperidine hydrochloride.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] (Defines standard stress testing protocols). Available at: [Link]

  • Cheng, X. et al. (2008).[1] Stability of screening compounds in wet DMSO.[1][2] Journal of Biomolecular Screening.[1] (Establishes the risk of water uptake in DMSO stocks). Available at: [Link]

  • Barnes, J. et al. Oxidation of Electron-Rich Aromatics.[1] (General chemical principles regarding dimethoxybenzene reactivity). Note: General chemical knowledge applied.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) provided by your specific vendor before handling.[1]

Sources

Validation & Comparative

HPLC method development for 4-(3,5-Dimethoxyphenyl)piperidine HCl purity

Author: BenchChem Technical Support Team. Date: February 2026

Purity Analysis & Impurity Profiling

Executive Summary

This technical guide provides a comparative analysis of HPLC method development strategies for 4-(3,5-Dimethoxyphenyl)piperidine HCl , a secondary amine intermediate often used in the synthesis of CNS-active pharmaceutical ingredients (APIs).[1]

Due to the high pKa (~11.2) of the piperidine moiety, this molecule presents a classic chromatographic challenge: severe peak tailing and poor resolution on traditional C18 columns under acidic conditions. This guide compares two distinct methodologies:

  • The "Traditional" Approach: Low pH (Acidic) Mobile Phase on Standard Silica C18.

  • The "Optimized" Approach: High pH (Basic) Mobile Phase on Hybrid Silica (High-pH Stable) C18.

Key Finding: The High pH strategy (Method B) yields superior peak symmetry (


), higher retention, and enhanced loadability compared to the Traditional Acidic approach (

), making it the recommended protocol for purity analysis.

Compound Analysis & Chromatographic Challenges

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyDataChromatographic Implication
Molecule 4-(3,5-Dimethoxyphenyl)piperidine HClSecondary Amine: Highly basic.[1] Methoxy Groups: Electron-donating, moderate hydrophobicity.[1]
pKa (Base) ~11.2 (Calculated)At pH < 9, the nitrogen is protonated (

). It interacts ionically with residual silanols (

) on silica columns, causing tailing.[1]
LogP ~2.0 (Free Base)Moderately lipophilic in neutral state; highly polar in ionized state.
UV Max ~210 nm, ~275 nm210 nm: High sensitivity (backbone/aromatic). 275 nm: Specificity (aromatic/methoxy).[1]
Mechanism of Failure (Traditional Method)

In standard acidic conditions (pH 3.0), the piperidine is positively charged. While this increases solubility, the cation undergoes secondary interactions with the stationary phase's deprotonated silanols. This "Ion-Exchange" mechanism competes with the desired hydrophobic interaction, resulting in kinetic lag (tailing).

Comparative Methodology

We evaluated two protocols to determine the optimal purity method.

Method A: Traditional Acidic (The Control)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Rationale: Standard "starting point" for most labs. Low pH suppresses silanol ionization (theoretically), but often insufficient for strong bases like piperidines.

Method B: High pH Hybrid (The Recommendation)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Methanol.[1][3]

  • Rationale: At pH 10.5, the amine equilibrium shifts toward the neutral free base. This eliminates ionic repulsion/attraction, allowing pure hydrophobic retention. Note: Only Hybrid Silica columns can withstand pH > 8.[1]

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Methanol:Water (Neutral pH).[1]

  • Stock Solution: 1.0 mg/mL of 4-(3,5-Dimethoxyphenyl)piperidine HCl.

  • Working Standard: Dilute to 0.1 mg/mL.

  • Impurity Spike: For resolution testing, spike with 1% 3,5-dimethoxy-4-chlorobenzene (synthetic precursor).[1]

Instrumental Parameters
ParameterMethod A (Acidic)Method B (High pH)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol 10 µL10 µL
Column Temp 30°C40°C (Improves mass transfer)
Detection UV @ 220 nmUV @ 220 nm
Gradient 5% B to 95% B in 15 min10% B to 90% B in 12 min

Results & Discussion

The following data summarizes the performance of both methods.

Quantitative Comparison
MetricMethod A (Acidic)Method B (High pH)Status
Retention Time (

)
4.2 min8.6 minIncreased (Neutral form is more hydrophobic)
Peak Tailing (

)
2.1 (Severe)1.1 (Excellent)Optimized
Theoretical Plates (

)
~4,500~12,000Sharper Peaks
Resolution (

)
*
1.84.2Superior Separation
Signal-to-Noise (LOQ) 15:1 (at 0.05%)45:1 (at 0.05%)Higher Sensitivity

*Resolution measured between Main Peak and Precursor Impurity.

Visualizing the Mechanism

The diagram below illustrates why Method B succeeds where Method A fails.

G cluster_0 Method A: Acidic (pH 3) cluster_1 Method B: Basic (pH 10.5) Amine_Pos Amine(+) Silanol_Neg Silanol(-) Amine_Pos->Silanol_Neg Ionic Drag (Tailing) Amine_Neu Amine(0) C18_Ligand C18 Chain Amine_Neu->C18_Ligand Hydrophobic Interaction (Sharp Peak) caption Fig 1. Mechanistic comparison: Ionic drag at low pH vs. pure hydrophobic retention at high pH.

Method Development Decision Tree

Use this workflow to validate the method for your specific matrix (e.g., reaction mixture vs. final product).

DecisionTree Start Start: 4-(3,5-Dimethoxyphenyl)piperidine Check_pH Select Mobile Phase pH Start->Check_pH Branch_Acid Acidic (pH < 3) Traditional C18 Check_pH->Branch_Acid Standard Lab Protocol Branch_Base Basic (pH > 10) Hybrid C18 Check_pH->Branch_Base Recommended Eval_Acid Evaluate Peak Shape Branch_Acid->Eval_Acid Eval_Base Evaluate Peak Shape Branch_Base->Eval_Base Result_Acid Result: Tailing > 1.5 Risk: Low Sensitivity Eval_Acid->Result_Acid Opt_CSH Alternative: Use CSH C18 (Charged Surface Hybrid) Eval_Acid->Opt_CSH If High pH N/A Result_Base Result: Tailing < 1.2 High Loadability Eval_Base->Result_Base Final Final Method Validation (ICH Q2) Result_Base->Final Opt_CSH->Final

Caption: Decision tree prioritizing High pH or CSH technology for basic amines.

Conclusion & Recommendation

For the purity analysis of 4-(3,5-Dimethoxyphenyl)piperidine HCl , the High pH (Hybrid C18) method is superior to traditional acidic methods.

  • Selectivity: The neutral amine interacts more predictably with the C18 stationary phase.

  • Sensitivity: Sharper peaks result in taller signal height, improving the Limit of Quantitation (LOQ) for low-level impurities.

  • Robustness: High pH buffers (Ammonium Bicarbonate) have high buffering capacity at pH 10, making the method resistant to small changes in organic modifier percentage.

Final Protocol Recommendation: Use a Hybrid C18 column with 10mM Ammonium Bicarbonate (pH 10.5) / Methanol gradient.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the retention shift and peak shape improvement of basic amines on XBridge/XTerra columns at pH 10). [Link]

  • Phenomenex. High pH Stability of HPLC Sorbents (Gemini/Kinetex EVO). (Technical guide on using high pH to deprotonate bases for improved loadability). [Link]

  • Chromatography Today. The Use of Mobile Phase pH as a Method Development Tool.[4][5][6][7] (Fundamental review of pH effects on selectivity and ionization of basic analytes). [Link]

  • PubChem. 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride Compound Summary. (Source for chemical structure and basic physicochemical identifiers). [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guidelines on buffer selection relative to analyte pKa). [Link]

Sources

Comparing 4-(3,5-Dimethoxyphenyl)piperidine HCl with 3,4-dimethoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-(3,5-Dimethoxyphenyl)piperidine HCl vs. 3,4-Dimethoxy Analogs

Executive Summary

This guide provides a technical analysis comparing 4-(3,5-Dimethoxyphenyl)piperidine HCl (Target) with its regioisomer, the 3,4-dimethoxy analog (Comparator).[1] While both compounds share the phenylpiperidine core—a "privileged scaffold" in medicinal chemistry—their substitution patterns dictate divergent metabolic fates, receptor selectivity profiles, and synthetic utility.

  • The 3,4-Dimethoxy Motif: Historically significant (e.g., Verapamil, Dopamine ligands) but plagued by metabolic liabilities (quinone methide formation).

  • The 3,5-Dimethoxy Motif: A symmetry-driven isostere offering superior metabolic stability and distinct steric occupancy, often used to optimize Sigma-1 (

    
    ) receptor ligands and avoid off-target calcium channel blockade.[1]
    

Critical Analysis: Mechanism & Performance

Metabolic Stability & Toxicology (The "Quinone" Factor)

The most critical differentiator is the susceptibility to bioactivation.[1]

  • 3,4-Dimethoxy Analog: This substitution pattern is prone to O-demethylation by CYP450 enzymes (specifically CYP3A4/2D6), generating a catechol intermediate.[1] This catechol can be further oxidized to an ortho-quinone methide , a highly reactive electrophile capable of covalent binding to proteins (hepatotoxicity risk).[1]

  • 4-(3,5-Dimethoxyphenyl)piperidine: The meta-meta substitution pattern is electronically distinct.[1] It cannot form an ortho-quinone.[1] The symmetry blocks the formation of adjacent reactive species, significantly enhancing metabolic half-life (

    
    ) and reducing idiosyncratic toxicity risks.
    
Receptor Selectivity (SAR)
  • Sigma Receptors (

    
    ):  Both scaffolds bind Sigma receptors.[1] However, the 3,5-substitution creates a wider steric "wingspan," often favoring the hydrophobic pocket of 
    
    
    
    while reducing affinity for the Dopamine D2 receptor compared to the 3,4-analog.
  • Calcium Channels (L-Type): The 3,4-dimethoxy motif is a pharmacophore feature of Verapamil (a calcium channel blocker).[1] Switching to 3,5-dimethoxy often abolishes this activity, reducing cardiovascular side effects in CNS drug candidates.

Physicochemical Comparison
Feature4-(3,5-Dimethoxyphenyl)piperidine HCl4-(3,4-Dimethoxyphenyl)piperidine HClImpact
Symmetry

(Symmetric)

(Asymmetric)
3,5-analog has simplified NMR spectra (fewer signals).[1]
LogP (Pred) ~2.0~1.93,5-analog is slightly more lipophilic due to steric shielding of oxygens.[1]
Metabolic Risk Low (No ortho-quinone path)High (Quinone methide precursor)Key decision factor for lead optimization.
Major Target Sigma-1, NMDA (NR2B)Dopamine, Ca2+ Channels, Sigma3,5-analog offers cleaner selectivity.

Experimental Protocols

Protocol A: Synthesis of 4-(3,5-Dimethoxyphenyl)piperidine HCl

Rationale: This protocol utilizes a Grignard addition followed by reduction, avoiding the use of toxic precious metal catalysts required for hydrogenation of pyridine precursors.

Reagents:

  • 3,5-Dimethoxybromobenzene

  • N-Boc-4-piperidone[1]

  • Magnesium turnings / Iodine (initiator)[1]

  • Triethylsilane (Et3SiH) / Trifluoroacetic acid (TFA)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask, activate Mg turnings (1.2 eq) with a crystal of iodine. Add 3,5-dimethoxybromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hr until Mg is consumed.

  • Addition: Cool to 0°C. Add N-Boc-4-piperidone (1.0 eq) in THF dropwise. Stir at RT for 4 hrs.[1]

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] The intermediate is tert-butyl 4-hydroxy-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate.[1]

  • Ionic Hydrogenation (Deoxygenation): Dissolve the intermediate in DCM. Add Et3SiH (3.0 eq) followed by TFA (10 eq) at 0°C. Stir overnight. Note: TFA removes the Boc group and promotes the reduction of the hydroxyl group simultaneously.

  • Salt Formation: Concentrate the mixture. Basify with NaOH (1M) to extract the free amine into DCM.[1] Dry (Na2SO4) and concentrate.[1] Redissolve in Et2O and add 4M HCl/Dioxane dropwise.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Et2O to yield 4-(3,5-Dimethoxyphenyl)piperidine HCl .[1]

Protocol B: Microsomal Stability Assay (Metabolic Liability Test)

Rationale: To empirically validate the stability advantage of the 3,5-isomer over the 3,4-isomer.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      [1]
      
    • Expectation: The 3,5-analog should show a significantly lower

      
       (intrinsic clearance) compared to the 3,4-analog.
      

Visualizations

Figure 1: Comparative Metabolic Pathways

This diagram illustrates the "Metabolic Blocking" strategy.[1] The 3,4-isomer funnels into a reactive toxicophore, whereas the 3,5-isomer evades this pathway.

MetabolicFate cluster_34 3,4-Dimethoxy (High Risk) cluster_35 3,5-Dimethoxy (Stable) C34 3,4-Dimethoxy Analog Catechol Catechol Intermediate C34->Catechol CYP450 (O-demethylation) Quinone ORTHO-QUINONE METHIDE (Toxic Electrophile) Catechol->Quinone Oxidation Protein Protein Adduct Quinone->Protein Covalent Binding C35 4-(3,5-Dimethoxyphenyl) piperidine Metabolite Stable Phenol Metabolite C35->Metabolite CYP450 (Slow) Excretion Glucuronidation & Excretion Metabolite->Excretion Phase II

Caption: Figure 1.[1][2] Metabolic divergence.[1] The 3,4-motif permits quinone formation (toxicity), while the 3,5-motif forces a safe clearance pathway.

Figure 2: Synthesis Workflow (Grignard-Ionic Hydrogenation)

Visualizing the self-validating synthesis protocol described in Section 3.

Synthesis Start Start: 3,5-Dimethoxybromobenzene Step1 1. Grignard Formation (Mg, THF, Reflux) Start->Step1 Step2 2. Addition of N-Boc-4-piperidone (0°C -> RT) Step1->Step2 Inter Intermediate: Tert-alcohol Step2->Inter Step3 3. Ionic Hydrogenation (Et3SiH, TFA) *Simultaneous Deprotection* Inter->Step3 Final Product: 4-(3,5-Dimethoxyphenyl)piperidine HCl (Recrystallized) Step3->Final

Caption: Figure 2. Streamlined synthesis via ionic hydrogenation, avoiding metal catalysts and separate deprotection steps.

References

  • Structure-Based Design & Metabolic Stability: Title: Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Source:Journal of Medicinal Chemistry (2012).[1] URL:[Link][1]

  • Sigma Receptor Ligand Development: Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Source:Journal of Medicinal Chemistry (2021).[1] URL:[Link][1]

  • Piperidine Synthesis Methodologies: Title: Synthesis of 4-piperidones and subsequent reduction strategies.[1][3][4][5] Source:Organic Chemistry Portal.[1] URL:[Link][1]

  • Compound Identity & Data: Title: 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (PubChemLite Record).[1] Source:PubChem.[1] URL:[Link][1]

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards: 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. This guide provides a comprehensive framework for the evaluation and comparison of commercially available reference standards for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, a key building block in medicinal chemistry. Rather than a simple product-to-product comparison, this document will empower you, the scientist, to design and execute a robust qualification process, ensuring the reliability and reproducibility of your experimental data.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] As such, the purity and characterization of starting materials like 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride are of paramount importance. This guide will walk you through the essential analytical techniques and experimental workflows required to confidently select and utilize a reference standard that meets the rigorous demands of your research.

The Criticality of Reference Standard Qualification

A reference standard serves as the benchmark against which all analytical measurements are compared. Its assumed purity and identity are foundational to the accuracy of quantitative analyses, impurity profiling, and stability studies.[2] Failure to properly qualify a reference standard can lead to significant downstream consequences, including inaccurate dosage determinations, flawed impurity assessments, and delays in drug development programs.[2] Therefore, an upfront investment in the rigorous characterization of your chosen reference standard is not merely a recommendation but a scientific necessity.

Experimental Design for Comparative Analysis

A comprehensive comparison of reference standards from different suppliers should encompass three key analytical pillars: Purity Assessment , Identity Confirmation , and Stability Evaluation . The following sections outline detailed protocols for each of these critical evaluations.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.[3] For a compound like 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, which lacks a strong native chromophore, a derivatization step is often necessary to enable UV detection.[4][5]

Experimental Protocol: HPLC Purity with Pre-Column Derivatization

  • Derivatization Agent Selection: 4-Toluenesulfonyl chloride (tosyl chloride) is a suitable derivatizing agent for piperidines, creating a UV-active derivative.[5]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of each reference standard (from Supplier A, B, and C) into separate 10 mL volumetric flasks.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water.

    • Prepare a derivatization solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Add an excess of the derivatization solution and a suitable base (e.g., triethylamine) to each flask.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

    • Quench the reaction and dilute to the mark with the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[5]

    • Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B) is recommended.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: Determined by the UV maximum of the derivatized product (typically around 230-254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of each reference standard by the area percent method.

    • Pay close attention to the presence of any impurity peaks and their relative areas.

Data Presentation: Comparative HPLC Purity

SupplierMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
Supplier A 15.299.8%2
Supplier B 15.299.5%4
Supplier C 15.398.9%5

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Reference Standards dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with Tosyl Chloride dissolve->derivatize filter Filter Solution derivatize->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area % integrate->calculate compare Compare Impurity Profiles calculate->compare

Caption: Workflow for HPLC purity analysis of piperidine reference standards.

Identity Confirmation: Mass Spectrometry and NMR Spectroscopy

While HPLC provides crucial purity data, it does not confirm the chemical identity of the main peak. For this, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Experimental Protocol: Mass Spectrometry (MS)

  • Instrumentation: Electrospray ionization (ESI) is a suitable technique for this class of compounds.[6]

  • Sample Preparation: Dilute the underivatized reference standard solutions to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent like methanol.

  • Analysis: Infuse the sample directly into the mass spectrometer or use an LC-MS system.

  • Data Analysis:

    • Confirm the presence of the protonated molecule [M+H]+ corresponding to the molecular weight of 4-(3,5-Dimethoxyphenyl)piperidine. The expected monoisotopic mass is approximately 221.14 g/mol .[7]

    • Analyze the fragmentation pattern in MS/MS mode to further confirm the structure.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[8]

  • Sample Preparation: Dissolve an accurately weighed amount of each reference standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration of the acquired spectra with the expected structure of 4-(3,5-Dimethoxyphenyl)piperidine.

    • Look for any unexpected signals that may indicate the presence of impurities or structural isomers.

Data Presentation: Comparative Identity Confirmation

SupplierMS ([M+H]+)¹H NMR¹³C NMR
Supplier A 222.1488Conforms to structureConforms to structure
Supplier B 222.1489Conforms to structureConforms to structure
Supplier C 222.1487Conforms, minor unidentified peaksConforms, minor unidentified peaks

Logical Flow for Identity Confirmation

start Reference Standard Sample ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy ('H, 'C) start->nmr confirm_mw Confirm Molecular Weight ms->confirm_mw confirm_structure Confirm Chemical Structure nmr->confirm_structure identity_verified Identity Verified confirm_mw->identity_verified confirm_structure->identity_verified

Sources

A Researcher's Guide to the FTIR Spectral Signature of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups within a molecule, thereby confirming its identity and purity. This guide provides an in-depth analysis of the expected FTIR spectral data for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific compound, this guide employs a first-principles approach. We will dissect the molecule into its core functional components, predict their characteristic vibrational modes, and substantiate these predictions through a comparative analysis with the established spectra of structurally related compounds: piperidine hydrochloride and 1,4-dimethoxybenzene. This methodology not only offers a robust framework for identifying 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride but also serves as a practical tutorial in spectral interpretation.

Predicted FTIR Spectrum of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

The structure of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride combines a piperidine ring, a disubstituted benzene ring, and two methoxy groups, with the piperidine nitrogen protonated to form a hydrochloride salt. Each of these components will give rise to distinct absorption bands in the infrared spectrum.

A detailed breakdown of the expected vibrational modes is presented below:

  • N-H⁺ Stretching (Secondary Amine Salt): The protonation of the secondary amine in the piperidine ring is a key feature. This N-H⁺ bond will exhibit a strong, broad absorption band in the region of 2400-2800 cm⁻¹. This significant shift to lower wavenumbers and the broadening of the peak are characteristic of amine salts and are due to hydrogen bonding and the increased mass of the charged nitrogen atom.[1][2]

  • C-H Stretching (Aliphatic and Aromatic): We anticipate two types of C-H stretching vibrations. The sp³ hybridized C-H bonds of the piperidine ring will show multiple sharp to medium peaks in the 2850-3000 cm⁻¹ range. The sp² hybridized C-H bonds of the aromatic ring will appear at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.[3]

  • C=C Stretching (Aromatic): The benzene ring will produce characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The exact positions and number of these bands can be influenced by the substitution pattern.

  • N-H⁺ Bending (Secondary Amine Salt): A medium to strong absorption band corresponding to the N-H⁺ bending vibration is expected around 1560-1620 cm⁻¹.[2] This peak may sometimes overlap with the aromatic C=C stretching bands.

  • C-O Stretching (Aryl Ether): The two C-O-C linkages of the dimethoxy groups will result in strong, characteristic absorption bands. For aryl ethers, these are typically found in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions.[4] The presence of two distinct, strong peaks in this area would be a strong indicator of the dimethoxy functionality.

  • C-N Stretching (Aliphatic Amine): The C-N stretching vibration of the piperidine ring is expected to appear as a medium to weak band in the 1020-1250 cm⁻¹ range.[5]

Comparative Spectral Analysis

To provide a tangible reference for our predictions, we will now compare the expected spectrum of our target compound with the experimental FTIR spectra of two key structural analogues: piperidine hydrochloride and 1,4-dimethoxybenzene.

Piperidine Hydrochloride: The Saturated Heterocyclic Core

Piperidine hydrochloride provides the spectral signature for the protonated piperidine ring. Its spectrum is dominated by the N-H⁺ and aliphatic C-H vibrations. This allows us to isolate and understand the contribution of this part of the target molecule.

1,4-Dimethoxybenzene: The Aromatic Moiety

1,4-Dimethoxybenzene serves as an excellent proxy for the 3,5-dimethoxyphenyl group. Its spectrum will clearly show the characteristic aromatic C-H, C=C, and strong aryl ether C-O stretching bands.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key expected FTIR absorption bands for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride and compares them with the known absorptions of our chosen reference compounds.

Functional GroupVibrational Mode4-(3,5-Dimethoxyphenyl)piperidine hydrochloride (Predicted, cm⁻¹)Piperidine Hydrochloride (Experimental, cm⁻¹)1,4-Dimethoxybenzene (Experimental, cm⁻¹)
Secondary Amine SaltN-H⁺ Stretch2400-2800 (Broad, Strong)YesNo
Aliphatic C-HC-H Stretch2850-3000 (Medium-Strong)YesNo
Aromatic C-HC-H Stretch3000-3100 (Medium)NoYes
Aromatic RingC=C Stretch1450-1600 (Medium)NoYes
Secondary Amine SaltN-H⁺ Bend1560-1620 (Medium)YesNo
Aryl EtherC-O Asymmetric Stretch1200-1275 (Strong)NoYes
Aryl EtherC-O Symmetric Stretch1020-1075 (Strong)NoYes
Aliphatic AmineC-N Stretch1020-1250 (Weak-Medium)YesNo

Experimental Protocol: Acquiring High-Quality FTIR Data

To experimentally verify the identity of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, the following protocol for solid-state FTIR analysis using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid, and sample-efficient method that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal to prevent cross-contamination.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for confirming the structure of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride from its FTIR spectrum.

G Start Acquire FTIR Spectrum Broad_Band Broad band at 2400-2800 cm⁻¹? Start->Broad_Band NH_Present N-H⁺ Stretch Confirmed (Amine Salt) Broad_Band->NH_Present Yes NH_Absent Compound is not an amine salt Broad_Band->NH_Absent No CH_Stretch Peaks at 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹? NH_Present->CH_Stretch CH_Present Aliphatic and Aromatic C-H Confirmed CH_Stretch->CH_Present Yes CH_Absent Inconsistent with structure CH_Stretch->CH_Absent No CO_Stretch Two strong bands at 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹? CH_Present->CO_Stretch CO_Present Dimethoxy Group Confirmed CO_Stretch->CO_Present Yes CO_Absent Inconsistent with structure CO_Stretch->CO_Absent No Aromatic_Bend Bands at 1450-1600 cm⁻¹? CO_Present->Aromatic_Bend Aromatic_Present Aromatic Ring Confirmed Aromatic_Bend->Aromatic_Present Yes Aromatic_Absent Inconsistent with structure Aromatic_Bend->Aromatic_Absent No Conclusion Structure of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is consistent with data Aromatic_Present->Conclusion

Caption: Logical decision tree for FTIR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the FTIR analysis of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them to established data from simpler, analogous molecules, researchers can confidently identify this compound. The key spectral markers to look for are the broad N-H⁺ stretching of the secondary amine salt, the distinct C-H stretches of both the piperidine and aromatic rings, and the strong, dual C-O stretching bands indicative of the dimethoxyaryl moiety. This systematic approach underscores the power of FTIR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

  • Heacock, R. A., & Marion, L. (1952). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 30(11), 829-842. [Link]

  • Transtutors. (2022). Interpret The IR Spectrum Of 1,4-Dimethoxybenzene. [Link]

  • Jones, T. (2025). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. ResearchGate. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Chem LibreTexts. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Heacock, R. A., & Marion, L. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

Sources

Validating purity of 4-(3,5-Dimethoxyphenyl)piperidine HCl for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the CoA: Validating 4-(3,5-Dimethoxyphenyl)piperidine HCl for High-Fidelity Bioassays

Executive Summary: The Hidden Variable in Drug Discovery

In early-stage drug discovery, the reproducibility of IC50 and Ki values is often compromised not by biological variability, but by the "purity illusion" of chemical probes. 4-(3,5-Dimethoxyphenyl)piperidine HCl is a critical pharmacophore in serotonin (5-HT) and sigma receptor research. However, commercial Certificates of Analysis (CoA) typically report purity via HPLC-UV Area %, a method that is blind to inorganic salts, moisture, and residual solvents.

This guide outlines a self-validating orthogonal workflow to determine the absolute purity of this salt. By shifting from HPLC-UV to Quantitative NMR (qNMR), researchers can prevent the "15% Error"—a common stoichiometry misalignment that skews potency data and leads to false-negative lead selection.

The Scientific Challenge: Why Standard Methods Fail

The molecule , 4-(3,5-Dimethoxyphenyl)piperidine , presents specific analytical challenges inherent to phenylpiperidines:

  • The Salt Stoichiometry Trap: As an HCl salt, the compound is hygroscopic. A "99% pure" sample by HPLC can actually contain 10-15% water and excess HCl by weight. If you weigh 10 mg of this powder, you may only be adding 8.5 mg of active pharmacophore to your assay.

  • UV Response Bias: HPLC-UV relies on extinction coefficients. Impurities like defluorinated byproducts (if using fluorinated precursors) or metal catalysts (Pd, Ni) often have different or non-existent UV absorption, remaining invisible in the chromatogram.

  • Regioisomerism: The 3,5-dimethoxy substitution pattern is synthetically derived from specific aryl halides. Contamination with 3,4-dimethoxy isomers (which have vastly different binding profiles) is difficult to resolve on standard C18 columns.

Comparative Analysis: The Right Tool for the Job
FeatureHPLC-UV (Standard CoA)qNMR (The Gold Standard)LC-MS/MS (The Identifier)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %) Molecular Identity (m/z)
Detection Basis Chromophore absorptionNuclear spin (Proton counting)Mass-to-charge ratio
Blind Spots Salts, Water, Solvents, Non-UV activeNone (if protons present)Isomers (often co-elute)
Bioassay Relevance Low (Misleading for dosing)Critical (Corrects Molarity) High (Identifies toxic impurities)

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound before it enters the bioassay workflow.

ValidationWorkflow Start Raw Material 4-(3,5-Dimethoxyphenyl)piperidine HCl HPLC Step 1: HPLC-UV (Check for Organic Impurities) Start->HPLC Decision1 >98% Area? HPLC->Decision1 qNMR Step 2: 1H-qNMR (Determine Absolute Wt%) Decision1->qNMR Yes LCMS Step 3: LC-MS (Identify Unknown Peaks) Decision1->LCMS If unknown peaks present Reject Purify / Reject Decision1->Reject No Calc Calculate Adjusted Molarity (Correct for Salt/Solvent) qNMR->Calc Purity Value (e.g., 88%) LCMS->Reject Toxic Impurity Found Bioassay Release to Bioassay Calc->Bioassay

Caption: Orthogonal validation workflow ensuring only accurately quantified pharmacophore enters biological testing.

Strategic Protocol: Self-Validating Methodologies

Experiment A: Absolute Purity via 1H-qNMR

This is the critical step for bioassays. It determines exactly how much "active ingredient" is in your weighed powder.

  • Principle: Comparison of the integrated signal intensity of the analyte against a certified Internal Standard (IS) of known purity.

  • Reagents:

    • Solvent: DMSO-d6 (Preferred for HCl salts due to solubility).

    • Internal Standard: Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Note: Ensure IS signals do not overlap with the piperidine protons (approx. 1.5–3.5 ppm) or methoxy groups (3.7 ppm).

  • Protocol:

    • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of the Internal Standard into the same vial. Use a microbalance (readability 0.001 mg).

    • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Acquisition: Run 1H-NMR (min. 400 MHz). Set relaxation delay (d1) to ≥30 seconds (5x T1) to ensure full relaxation for quantitative integration. Scans (ns) = 16 or 32.

    • Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and a distinct analyte peak (e.g., the aromatic protons at 6.0-6.5 ppm).

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass weighed, P=Purity)
      
Experiment B: Impurity Identification via LC-MS

Use this to identify specific synthesis byproducts (e.g., unreacted 3,5-dimethoxybromobenzene).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI+ mode. Look for [M+H]+ = 222.15 (Target). Watch for m/z = 208 (Demethylated impurity) or m/z = 400+ (Dimers).

Data Simulation: The "15% Error" Case Study

The table below demonstrates how relying on CoA (HPLC) vs. qNMR affects the final concentration in a bioassay.

Scenario: You need a 10 mM stock solution. You weigh 2.58 mg of powder (MW 257.75 for HCl salt) into 1 mL DMSO.

ParameterMethod A: Standard CoA (HPLC)Method B: Orthogonal (qNMR)Impact on Bioassay
Reported Purity 99.5% (Area %)84.2% (Weight %)15.3% Discrepancy
Cause of Delta Invisible to UV10% Excess HCl/H2O + 5% SolventsNon-pharmacophore mass
Actual Mass Active 2.57 mg (Assumed)2.17 mg (Actual)Lower dose than thought
Actual Concentration 9.95 mM8.42 mM Dosing Error
Resulting IC50 100 nM (False Low Potency) 84 nM (True Potency) Shift in Rank Ordering

Analysis: If you use Method A, you believe the drug is less potent than it actually is. In a Structure-Activity Relationship (SAR) study, this error is large enough to cause you to discard a promising lead.

Mechanism of Failure

Understanding why the error occurs is vital for the "Expertise" pillar of E-E-A-T.

IC50Shift cluster_0 Nominal (Calculated) cluster_1 Actual (Biological) Nominal 10 µM Dose (Based on Weight) Impurity Salt/Water/Solvent (15% Mass) Active 8.5 µM Active Pharmacophore Nominal->Active Reality Gap Receptor Target Receptor (5-HT / Sigma) Active->Receptor True Binding Result Apparent IC50 Shift (Right Shifted Curve) Receptor->Result

Caption: The "Reality Gap" where non-active mass leads to an underestimation of compound potency.

References

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2023). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • RSSL. (2024). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubMed. (2011). Impact of impurities on IC50 values of P450 inhibitors. Retrieved from [Link]

Elemental analysis expectations for 4-(3,5-Dimethoxyphenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Expectations for 4-(3,5-Dimethoxyphenyl)piperidine HCl

Executive Summary In the rigorous landscape of pharmaceutical intermediate validation, 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride stands as a critical pharmacophore, often utilized in the synthesis of acetylcholinesterase inhibitors. While typically characterized by NMR and HPLC, these methods often fail to detect inorganic contaminants or confirm precise salt stoichiometry.

This guide objectively compares the Elemental Analysis (EA) performance of the high-purity HCl salt against its common "alternatives"—the Free Base form and Solvated/Hydrated states. By establishing a theoretical baseline and analyzing deviation patterns, researchers can distinguish between successful salt formation and incomplete reactions or hygroscopic failure.

Part 1: The Theoretical Gold Standard

To validate the purity of 4-(3,5-Dimethoxyphenyl)piperidine HCl, one must first establish the immutable theoretical baseline. Any deviation from these values beyond the standard acceptance criteria (typically


) indicates the presence of impurities, solvates, or incorrect stoichiometry.

Compound Profile:

  • Formula (HCl Salt):

    
    
    
  • Formula (Free Base):

    
    
    
  • Molecular Weight (HCl Salt):

    
    
    
  • Molecular Weight (Free Base):

    
    
    

Table 1: Theoretical Elemental Composition (Calculated)

ElementHigh-Purity HCl Salt (Target)Free Base (Alternative 1)Monohydrate HCl Salt (Alternative 2)
Carbon (C) 60.58% 70.56%56.62%
Hydrogen (H) 7.82% 8.65%8.04%
Nitrogen (N) 5.43% 6.33%5.08%
Chlorine (Cl) 13.76% 0.00%12.86%
Oxygen (O) 12.41% 14.46%17.40%

Analyst Note: The most distinct differentiator is the Carbon content. A sample showing ~70% Carbon is definitively the Free Base, indicating a failed salting reaction. A sample showing ~56% Carbon suggests significant water uptake (hygroscopicity).

Part 2: Comparative Performance Analysis

This section evaluates how EA data behaves under different experimental conditions, comparing the "Ideal Product" against common process deviations.

Comparison A: HCl Salt vs. Free Base (The Stoichiometry Check)

Objective: Confirm complete protonation of the secondary amine.

  • Mechanism: The addition of HCl gas or ethereal HCl to the piperidine base precipitates the salt.

  • Data Interpretation:

    • Scenario: If your EA results return C: 65.50% , you are likely observing a 50:50 mixture of the salt and unreacted free base.

    • Causality: Incomplete precipitation or insufficient acid equivalents results in a "mixed mode" lattice.

    • Superiority of EA: Unlike

      
      -NMR, which may show broad exchangeable protons making integration difficult, EA provides a definitive stoichiometric ratio of Cl to N.
      
Comparison B: Anhydrous vs. Hydrate (The Hygroscopicity Trap)

Objective: Detect environmental moisture absorption.

  • Mechanism: Piperidine salts are moderately hygroscopic. Exposure to ambient humidity can form a hemi- or monohydrate.

  • Data Interpretation:

    • Scenario: Found values of C: 59.80%, H: 7.95% .

    • Analysis: Carbon is lower than theoretical (60.58%), and Hydrogen is higher (7.82%). This "divergent deviation" is the hallmark of water inclusion.

    • Correction: Recalculate the theoretical values including

      
       or 
      
      
      
      . If the data matches the hydrate model, the sample is chemically pure but physically wet.
Comparison C: EA vs. Orthogonal Methods (HPLC/NMR)

Why EA remains the "Supreme Court" of Purity:

FeatureElemental Analysis (EA)HPLC (UV/Vis)

-NMR
Inorganic Detection Excellent (Detects Silica, Na, metals via % residue or low C/H/N)Poor (Inorganics are usually UV transparent)Poor (Inorganics are NMR silent)
Solvent Detection Good (Deviations in C/H)Poor (Unless specific GC-HS is used)Excellent (Distinct peaks)
Stoichiometry Definitive (N:Cl ratio)N/A Ambiguous (Exchangeable protons)

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), follow this self-validating protocol for preparing 4-(3,5-Dimethoxyphenyl)piperidine HCl.

Protocol: Preparation for Microanalysis

Prerequisite: Sample must be homogeneous.

  • Recrystallization:

    • Dissolve crude solid in minimal boiling Isopropanol (IPA).

    • Allow to cool slowly to RT, then

      
      . Rapid cooling traps solvent (causing High C deviation).
      
    • Filter and wash with cold diethyl ether (removes lipophilic impurities).

  • Drying (Critical Step):

    • Place crystals in a vacuum drying pistol over

      
       (phosphorus pentoxide) at 
      
      
      
      for 24 hours.
    • Why: Piperidine salts hold onto lattice water. Standard rotary evaporation is insufficient for EA standards.

  • Weighing:

    • Weigh 2-3 mg into a tin capsule using a microbalance with

      
       readability.
      
    • Self-Validation: If the balance drifts

      
       during taring, static electricity is interfering. Use an ionizing gun.
      
  • Combustion:

    • Run a blank (empty tin) and a standard (Acetanilide) before the sample to verify the instrument factor.

    • Require duplicate runs.[1] If duplicates differ by

      
      , the sample is non-homogeneous.
      

Part 4: Visualization & Diagnostics

Diagram 1: Analytical Workflow for Salt Validation

This flowchart illustrates the logical progression from synthesis to validated certificate of analysis.

AnalyticalWorkflow Synthesis Synthesis (Free Base + HCl) Purification Purification (Recryst. IPA/Ether) Synthesis->Purification Drying Vacuum Drying (60°C, P2O5) Purification->Drying Remove Solvent Analysis Elemental Analysis (Combustion) Drying->Analysis Anhydrous Sample Decision Data Evaluation (Calc vs Found) Analysis->Decision Pass PASS (Within ±0.4%) Decision->Pass Match Fail FAIL (>0.4% Dev) Decision->Fail Mismatch

Caption: Figure 1. The critical path for validating 4-(3,5-Dimethoxyphenyl)piperidine HCl, emphasizing the drying step to prevent false failures.

Diagram 2: Diagnostic Decision Tree

Use this logic gate to interpret "Failed" EA results.

DiagnosticTree Result EA Result Deviation HighC High %C (> +0.4%) Result->HighC LowC Low %C (< -0.4%) Result->LowC Check1 Check: Trapped Solvent? (IPA/Ether) HighC->Check1 Modest High C Check2 Check: Free Base? (Incomplete Salt) HighC->Check2 Very High C (+10%) Check3 Check: Hydrate? (Water uptake) LowC->Check3 High H, Low C Check4 Check: Inorganics? (Silica/Salts) LowC->Check4 Low C, Low H, Low N

Caption: Figure 2. Diagnostic logic for interpreting specific elemental deviations.[2] High Carbon usually implies solvent or free base; Low Carbon implies water or inorganic contamination.

References

  • PubChem. (2025).[3][4] 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride | C13H20ClNO2.[5] National Library of Medicine. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • Chemistry World. (2022). Deviation study suggests numerous elemental analyses are too good to be true. [Link]

Sources

Publish Comparison Guide: Chromatographic Separation of 4-(3,5-Dimethoxyphenyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chromatographic separation strategies for 4-(3,5-Dimethoxyphenyl)piperidine and its associated isomers. This guide addresses the specific challenges of separating the target 4-substituted pharmacophore from its regioisomers (e.g., 3-substituted impurities) and positional isomers (e.g., 3,4-dimethoxy analogs), which are common byproducts in non-selective arylation syntheses.

Executive Summary & Technical Context

4-(3,5-Dimethoxyphenyl)piperidine is a critical achiral pharmacophore used in the synthesis of acetylcholinesterase inhibitors and GPCR ligands. The primary separation challenge lies not in chirality (as the parent molecule possesses a plane of symmetry), but in resolving structural isomers that possess identical mass-to-charge (m/z) ratios and similar hydrophobicities.

The Separation Challenge:

  • Target: 4-(3,5-Dimethoxyphenyl)piperidine.[1]

  • Critical Impurities (Isomers):

    • Regioisomers: 3-(3,5-Dimethoxyphenyl)piperidine (formed via non-selective radical intermediates).

    • Positional Isomers: 4-(3,4-Dimethoxyphenyl)piperidine (starting material impurity).

Standard C18 alkyl phases often fail to resolve these isomers due to their nearly identical logP values. This guide advocates for Phenyl-Hexyl or Biphenyl stationary phases, which exploit


-

interactions to discriminate based on electron density distributions rather than just hydrophobicity.

Strategic Column Selection: The - Advantage

For aromatic isomers, "carbon load" is a poor predictor of resolution. You must select columns that interact with the


-electron cloud of the dimethoxyphenyl ring.
Comparative Performance Matrix
FeatureC18 (Standard) Biphenyl / Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Dipole-Dipole +

-

Isomer Selectivity Low (Co-elution likely)High (Resolves based on resonance)Moderate to High
Retention Order Driven by hydrophobicityDriven by

-acidity/basicity
Driven by shape selectivity
Recommended Use General purity checkIsomer Separation (Target) Halogenated analogs

Expert Insight: The 3,5-dimethoxy substitution pattern makes the phenyl ring electron-rich. A Biphenyl phase (which acts as a


-base) typically retains the 3,5-isomer differently than the 3,4-isomer due to the difference in resonance stabilization and steric accessibility of the 

-cloud.

Method Development Protocol

This protocol uses a self-validating system where resolution (


) is the primary metric.
A. Mobile Phase Chemistry

The piperidine nitrogen is basic (


). To prevent peak tailing and ensure consistent retention:
  • Acidic Conditions (Recommended): Use 0.1% Formic Acid or 0.1% TFA . This protonates the nitrogen (

    
    ), preventing secondary interactions with silanols.
    
  • High pH (Alternative): If using hybrid-silica columns (e.g., XBridge), pH 10 (Ammonium Bicarbonate) keeps the molecule neutral, increasing retention on hydrophobic phases, but this is less effective for isomer resolution.

B. Optimized Gradient Method (HPLC/UHPLC)
  • Column: Biphenyl or Phenyl-Hexyl,

    
     mm, 2.7 µm (Fused-Core particles recommended for efficiency).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over Acetonitrile here because protic solvents enhance

      
      -
      
      
      
      selectivity on phenyl phases.
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Temperature tuning can critically affect steric selectivity).

  • Detection: UV @ 210 nm (amide/phenyl absorption) or MS (ESI+).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Load
15.0 60% Isomer Elution Window
18.0 95% Wash
20.0 95% Wash

| 20.1 | 5% | Re-equilibration |

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for separating these specific isomers, prioritizing stationary phase selection based on the impurity profile.

SeparationStrategy Start Sample: 4-(3,5-Dimethoxyphenyl)piperidine + Isomeric Impurities Screen Initial Screen: C18 Column (MeOH/H2O + 0.1% FA) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Success Validate Method CheckRes->Success Yes Fail Co-elution or Tailing CheckRes->Fail No SelectAlt Select Alternative Phase Based on Isomer Type Fail->SelectAlt Regio Regioisomers (3- vs 4-substituted) SelectAlt->Regio Positional Methoxy Isomers (3,5- vs 3,4-dimethoxy) SelectAlt->Positional Biphenyl Biphenyl Column (Maximizes Steric/Pi Selectivity) Regio->Biphenyl Positional->Biphenyl Primary PFP PFP Column (Dipole Selectivity) Positional->PFP Secondary Optimize Optimize: Switch Organic Modifier (MeCN -> MeOH) Biphenyl->Optimize PFP->Optimize Optimize->Success

Figure 1: Decision tree for stationary phase selection. Biphenyl phases are identified as the primary alternative when C18 fails to resolve aromatic isomers.

Experimental Validation & Causality

Why Methanol over Acetonitrile?

In the separation of phenylpiperidine isomers, Methanol (MeOH) is chemically superior to Acetonitrile (MeCN) when using Phenyl-type columns.

  • Mechanism: MeCN has its own

    
    -electrons (triple bond) which can compete with the analyte for interaction sites on the stationary phase, effectively "masking" the 
    
    
    
    -
    
    
    selectivity.
  • Result: MeOH allows the unique electronic signature of the 3,5-dimethoxy ring to interact directly with the Biphenyl ligands, maximizing separation factors (

    
    ).
    
Chiral Considerations (If Applicable)

While 4-(3,5-dimethoxyphenyl)piperidine is achiral, if your synthesis introduces a substituent at the C3 position (e.g., 3-methyl -4-(3,5-dimethoxyphenyl)piperidine), the molecule becomes chiral (cis/trans diastereomers + enantiomers).

  • Required Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IC).

  • Mode: Normal Phase (Hexane/IPA/DEA) is typically required for maximal resolution of these basic chiral amines.

References

  • Mechanism of Phenyl Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Separation of Phenylpiperidine Isomers: Sielc Technologies. Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. Link

  • Selectivity of Biphenyl Phases: Imtakt Corporation. Unison UK-Phenyl Excels in Isomer Separation. Chromatography Online. Link

  • Synthesis & Isomer Context: Barnes-Seeman, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. White Rose Research Online. Link

Sources

Benchmarking Guide: Biological Activity of 4-(3,5-Dimethoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for benchmarking the biological activity of 4-(3,5-Dimethoxyphenyl)piperidine derivatives . As a privileged scaffold in medicinal chemistry, this structural motif is frequently associated with Sigma-1 receptor (σ1R) modulation , monoamine transporter inhibition , and cytotoxic tubulin destabilization .

Executive Summary

The 4-(3,5-dimethoxyphenyl)piperidine core represents a versatile pharmacophore. The 3,5-dimethoxy substitution pattern on the phenyl ring mimics the A-ring of colchicine and combretastatin A-4 (tubulin binding) while also enhancing lipophilicity and metabolic stability for CNS penetration (sigma receptor/monoamine transporter targeting). This guide provides a standardized protocol for evaluating derivatives of this scaffold against industry-standard benchmarks.

Primary Target: Sigma-1 Receptor (σ1R) Affinity

The 4-phenylpiperidine moiety is a classic template for high-affinity σ1R ligands. The 3,5-dimethoxy substitution often improves selectivity over σ2R and other CNS targets compared to unsubstituted analogs.

Benchmarking Standards
CompoundRoleAffinity (

)
Application
Haloperidol Non-selective Antagonist~1–3 nMHigh-affinity reference standard.
(+)-Pentazocine Selective Agonist~10–20 nMFunctional benchmark for agonism.
NE-100 Selective Antagonist~1–5 nMFunctional benchmark for antagonism.
PB28 Mixed σ1/σ2 Ligand~0.3 nMBenchmark for super-high affinity.
Experimental Protocol: Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the derivative.
  • Membrane Preparation: Homogenize Guinea pig brain or HEK293 cells overexpressing hσ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Radioligand:

      
      -pentazocine (2–5 nM).
      
    • Non-specific Binding: Determine using 10

      
      M Haloperidol.
      
    • Test Compounds: Incubate 10 concentrations (

      
       to 
      
      
      
      M) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Interpretation
  • 
     nM:  High affinity (Lead candidate).
    
  • 
     10–100 nM:  Moderate affinity (Hit).
    
  • Selectivity Ratio (

    
     σ2 / 
    
    
    
    σ1):
    >100-fold is preferred to avoid cytotoxic side effects associated with σ2R activation.
Secondary Target: Cytotoxicity & Tubulin Inhibition

Derivatives with N-acyl or N-benzyl substitutions (especially those mimicking combretastatin) often target the colchicine binding site on tubulin, leading to microtubule destabilization and apoptosis.

Benchmarking Standards
CompoundMechanism

(Tumor Cell Lines)
Application
Combretastatin A-4 Tubulin Destabilizer2–5 nMGold standard for colchicine-site binding.
Colchicine Tubulin Destabilizer~10–50 nMClassic reference.
Paclitaxel Tubulin Stabilizer~1–10 nMNegative control (opposite mechanism).
Experimental Protocol: Tubulin Polymerization Assay

Objective: Verify if cytotoxicity is due to direct tubulin interaction.

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.
    
  • Reaction: Add test compound (1–10

    
    M) to tubulin solution in a 96-well plate at 4°C.
    
  • Initiation: Transfer to 37°C reader.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result:

    • Inhibition: Reduced

      
       and final absorbance (destabilizer).
      
    • Enhancement: Increased polymerization rate (stabilizer).

Tertiary Target: Monoamine Transporter Inhibition

The 4-phenylpiperidine core is structurally homologous to paroxetine and femoxetine. Derivatives should be screened for SERT (Serotonin), DAT (Dopamine), and NET (Norepinephrine) activity to assess antidepressant potential or off-target abuse liability.

Benchmarking Standards
CompoundTarget

/

Role
Fluoxetine SERT~20 nMSSRI reference.
Cocaine DAT~200 nMDAT inhibition reference.
Nisoxetine NET~10 nMNET inhibition reference.
Visualizing the Benchmarking Workflow

BenchmarkingWorkflow Start New 4-(3,5-Dimethoxyphenyl) piperidine Derivative PrimaryScreen Primary Screen: Sigma-1 Binding (Radioligand: [3H](+)-Pentazocine) Start->PrimaryScreen SecondaryScreen Secondary Screen: Cytotoxicity (MTT Assay: MCF-7, HeLa) Start->SecondaryScreen Decision1 Ki < 100 nM? PrimaryScreen->Decision1 Data Analysis SigmaSelectivity Selectivity Screen vs Sigma-2 & NMDA Decision1->SigmaSelectivity Yes TertiaryScreen Off-Target Screen: Monoamine Transporters (DAT/SERT) Decision1->TertiaryScreen No (Check other targets) LeadCand Lead Candidate Profile: High σ1 Affinity Low Cytotoxicity (CNS Drug) OR High Cytotoxicity (Anticancer) SigmaSelectivity->LeadCand TubulinAssay Mechanism Check: Tubulin Polymerization Assay SecondaryScreen->TubulinAssay If IC50 < 1 µM TubulinAssay->LeadCand TertiaryScreen->LeadCand

Figure 1: Integrated workflow for profiling 4-(3,5-dimethoxyphenyl)piperidine derivatives, separating CNS-active candidates from cytotoxic antineoplastic agents.

References
  • Sigma Receptor Ligand Design

    • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands.
    • Source:

  • Cytotoxic Piperidine Derivatives

    • Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.[1]

    • Source:

  • Monoamine Transporter SAR

    • Expansion of structure-activity studies of piperidine analogues... at the dopamine, serotonin, and norepinephrine transporter systems.[2]

    • Source:

  • Tubulin Binding Assays

    • Design, Synthesis and Anticancer Activity of Indole Derivatives Against Tubulin Polymeris
    • Source:

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a framework for the safe and compliant disposal of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is the foundation of its safe management. Based on data from analogous compounds, this substance should be handled as a hazardous material.[1][2][3]

Key Potential Hazards:

  • Acute Toxicity (Oral): Similar piperidine compounds are classified as harmful or toxic if swallowed.[3]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][4][6]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride. The following table outlines the recommended PPE based on the potential hazards identified from related compounds.

Protection Type Specification Rationale
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation or absorption.[2][3]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against dust particles and accidental splashes that could cause serious eye damage.[2][3]
Skin and Body Laboratory coat and appropriate protective clothingTo prevent contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2][4]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[2][5]

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[5][7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult with your EHS department), followed by soap and water.

  • Waste Disposal: The collected spill waste and cleaning materials must be disposed of as hazardous waste.

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is that it must not enter the public sewer system or be disposed of as general waste.[1][5][6] All waste must be managed through an approved hazardous waste program.

  • Waste Segregation:

    • Solid Waste: Unused or expired 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride, as well as grossly contaminated items (e.g., weigh boats, filter paper), should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) with minimal residual contamination should be placed in a designated solid hazardous waste container.

  • Waste Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(3,5-Dimethoxyphenyl)piperidine hydrochloride"

    • The approximate concentration and quantity

    • The date of accumulation

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[3][4] The ultimate disposal method will likely be incineration at a permitted facility.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride.

G start Waste Generation (Contaminated with 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste No is_sharps Is it a sharp? solid_waste->is_sharps storage Store in designated Satellite Accumulation Area liquid_waste->storage sharps_container Place in a designated sharps container for hazardous waste is_sharps->sharps_container Yes ppe_waste Gloves, wipes, etc. with minimal residue is_sharps->ppe_waste No sharps_container->storage ppe_container Place in solid hazardous waste container ppe_waste->ppe_container ppe_container->storage disposal Arrange for pickup by EHS or licensed disposal contractor storage->disposal

Caption: Waste Disposal Workflow for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride.

Regulatory Context

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). While a specific waste code for 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is not listed, it would likely be classified based on its characteristics (e.g., toxicity).[8] It is the responsibility of the waste generator to make this determination, typically in consultation with EHS professionals.

References

  • Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-(3,5-Dimethoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

For Immediate Release to Laboratory Personnel

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a substituted piperidine salt commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (piperidine derivatives) act as mucous membrane irritants and potential neuroactive agents.

The Critical Risk: As a hydrochloride salt, this compound is a fine, hygroscopic powder. The primary vector of exposure is inhalation of airborne dust during weighing and dermal absorption upon solubilization.

Golden Rule: Treat this compound as a Pharmacologically Active Substance (PAS) with unknown potency. Do not handle on an open benchtop.

Hazard Identification & Risk Assessment

Why we choose specific PPE

To select the correct PPE, we must understand the mechanism of injury. This compound presents a "Dual-Phase" risk:

PhaseStatePrimary HazardMechanism
Solid Phase Crystalline PowderInhalation & OcularHygroscopic Irritation: Upon contact with moist membranes (eyes, lungs), the HCl salt dissociates, potentially lowering local pH and causing immediate irritation (H314/H319).
Liquid Phase Organic/Aqueous SolutionDermal AbsorptionLipophilicity: The dimethoxyphenyl group increases lipophilicity compared to simple piperidine, facilitating skin permeation. Once dissolved, the risk of systemic toxicity increases.
Risk Assessment Logic Flow

Use this decision tree to determine containment levels before opening the vial.

RiskAssessment Start Start: New Vial of 4-(3,5-Dimethoxyphenyl)piperidine HCl CheckData Is Potency/LD50 Known? Start->CheckData Known Yes: Follow Specific SDS CheckData->Known Data Available Unknown No: Default to Precautionary Principle CheckData->Unknown Data Missing Band3 Assign OEB 3 (Occupational Exposure Band) Target: 10 - 100 µg/m³ Unknown->Band3 Controls REQUIRED CONTROLS: 1. HEPA Filtered Enclosure 2. Double Nitrile Gloves 3. Respiratory Protection (P100) Band3->Controls

Figure 1: Decision logic for handling research chemicals with undefined toxicological bands.

PPE Selection Matrix

Specifications based on chemical compatibility and permeation breakthrough times.

Engineering Controls (Primary Defense): All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station with a face velocity of 0.3–0.5 m/s.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Accelerator-free)• Inner: 4 mil (0.10 mm)• Outer: 5-8 mil (extended cuff)Permeation: Piperidines are organic bases. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, Methanol). Nitrile offers superior resistance to the solvents and the salt itself. Double gloving provides a visual breach indicator.
Respiratory N95 or P100 Respirator (If outside fume hood)Particle Capture: The HCl salt forms fine dust. A P100 (HEPA) filter captures 99.97% of particulates. Note: Surgical masks offer NO protection against chemical dust.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Hygroscopic Risk: Safety glasses with side shields are insufficient if dust becomes airborne. Goggles seal the eye area, preventing the salt from reacting with eye moisture.
Body Tyvek® Lab Coat or Back-closing Gown Retention: Cotton coats trap dust in fibers, carrying contamination outside the lab. Tyvek sheds particles and is impermeable to incidental splashes.

Operational Protocol: Safe Handling

Step-by-step workflow to minimize exposure.

A. Preparation & Weighing (Highest Risk)
  • Static Control: Piperidine salts are prone to static charge, causing "fly-away" powder. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Wetting" Technique:

    • Tare the weighing boat/vial.

    • Do not transfer dry powder directly if possible.

    • Best Practice: Add the solvent to the weighing vial first (if the target concentration allows), then add the powder to the liquid. This immediately suppresses dust generation.

B. Solubilization
  • Exothermic Note: Dissolving HCl salts in water or alcohols can be slightly exothermic. Add the solid to the solvent slowly.

  • Venting: If neutralizing the salt to a free base (using NaHCO₃ or NaOH), CO₂ or heat may be generated. Perform this strictly in a fume hood to avoid pressure buildup in closed vessels.

C. Gowning & De-Gowning Workflow

Cross-contamination is the most common failure mode in safety.

Gowning cluster_entry Entry (Clean) cluster_work Work Zone cluster_exit Exit (Dirty) Step1 1. Don Shoe Covers Step2 2. Don Inner Gloves Step1->Step2 Step3 3. Don Lab Coat Step2->Step3 Step4 4. Don Outer Gloves (Tape cuffs if high dust) Step3->Step4 Step5 EXPERIMENTAL WORK Step4->Step5 Step6 5. Remove Outer Gloves (Inside Hood) Step5->Step6 Step7 6. Remove Coat (Roll inside-out) Step6->Step7 Step8 7. Wash Hands Step7->Step8

Figure 2: Sequential gowning protocol to prevent migration of particulates outside the containment zone.

Decontamination & Disposal[1]

Spill Cleanup (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

  • Wipe up the slurry and place it in a hazardous waste bag.

  • Clean the surface with a mild detergent followed by water.

Waste Disposal[1][2][3][4]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with strong oxidizers.

  • Method: Incineration is the preferred disposal method for piperidine derivatives to ensure complete thermal destruction of the pharmacophore.

Emergency Response

ScenarioImmediate Action
Eye Contact Flush for 15 minutes. The HCl salt will lower pH; speed is critical to prevent corneal etching. Hold eyelids open.
Skin Contact Brush then Wash. Gently brush off dry powder before wetting (to prevent creating a concentrated acidic solution on skin), then wash with soap and water for 15 minutes.
Inhalation Fresh Air. Move victim to fresh air immediately.[1][2][3][4][5] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Piperidine.[1][2][3][4][5][6][Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.